Lansoprazole sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLMSUZHFPSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145906 | |
| Record name | Lansoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103577-40-8 | |
| Record name | Lansoprazole sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lansoprazole sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lansoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANSOPRAZOLE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XP950E2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lansoprazole Sulfide
Introduction
Lansoprazole Sulfide, identified by CAS Registry Number 103577-40-8, is a crucial organic molecule in pharmaceutical science.[1] It serves as the immediate precursor in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related stomach and esophageal conditions.[2][3] Furthermore, this compound is also an active metabolite of Lansoprazole, formed in the body via cytochrome P450 enzymes.[4][5] Beyond its role as a synthetic intermediate, the compound itself has demonstrated potential biological activities, including anti-cancer and anti-tuberculous properties, making it a subject of interest for drug development professionals.[4][5] This guide provides a detailed overview of its synthesis, characterization, and relevant experimental protocols for researchers and scientists.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound have been well-documented. It is a white to light yellow crystalline powder.[6] Quantitative data regarding its physical and spectroscopic characteristics are summarized in the tables below. It is noteworthy that the reported melting point varies across different sources, which may be attributable to differences in crystalline form or purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 103577-40-8 | [1] |
| Molecular Formula | C₁₆H₁₄F₃N₃OS | [1][7] |
| Molecular Weight | 353.36 g/mol | [1][7] |
| Monoisotopic Mass | 353.08096774 Da | [8] |
| Appearance | White to Light yellow to Light orange powder/crystal | [6] |
| Melting Point | 126-128 °C | [1] |
| 142-144 °C | [7][9] | |
| 149-150 °C | [10] | |
| Solubility | Soluble in Methanol, DMSO | [7][9] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| UV-Vis | λmax: 292 nm (in Ethanol) | |
| Mass Spectrometry | Exact Mass: 353.08096774 | [8] |
| ¹H NMR, ¹³C NMR, IR | While commercial suppliers offer characterization data (¹H NMR, ¹³C NMR, IR, Mass) with their standards, detailed spectral data and peak assignments were not available in the consulted literature. | [11][12] |
Synthesis of this compound
The primary synthetic route to this compound involves a nucleophilic substitution reaction. This condensation reaction joins 2-mercaptobenzimidazole with a substituted pyridine derivative, specifically 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine.[13][14][15] The reaction is typically carried out in a solvent in the presence of a base.[13]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition mechanism of potential antituberculosis compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 103577-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 103577-40-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. glppharmastandards.com [glppharmastandards.com]
- 13. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. newdrugapprovals.org [newdrugapprovals.org]
The Multifaceted Biological Activity of Lansoprazole Sulfide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole, a widely prescribed proton pump inhibitor for acid-related gastric disorders, undergoes metabolic transformation in the body to form several metabolites. Among these, lansoprazole sulfide has emerged as a molecule of significant scientific interest due to its distinct and potent biological activities that extend beyond the scope of its parent compound. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anti-tuberculous and anti-cancer properties. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways it modulates.
Core Biological Activities
This compound exhibits at least two major, clinically relevant biological activities:
-
Anti-tuberculous Activity: Lansoprazole itself is a prodrug that, upon entering host cells infected with Mycobacterium tuberculosis, is reduced to its active sulfide metabolite.[1][2] This metabolite is a potent inhibitor of the mycobacterial cytochrome bc1 complex, a crucial component of the electron transport chain, thereby disrupting ATP synthesis and leading to bacterial growth inhibition.[1][2][3] This mechanism of action is specific to the mycobacterial enzyme, sparing the analogous human mitochondrial complex and the gastric H+/K+-ATPase.[1][2]
-
Anti-cancer Activity: In the context of oncology, a hydroxylated metabolite of this compound, 5-hydroxy this compound (5HLS), has demonstrated significant anti-cancer effects, particularly in triple-negative breast cancer.[4][5] This activity is attributed to the inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells.[4][6] By inhibiting FASN, 5HLS disrupts lipid metabolism, which is essential for tumor cell growth, proliferation, and survival, ultimately leading to apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound and its parent compound.
| Parameter | Organism/Cell Line | Value | Reference(s) |
| IC50 | M. tuberculosis (intracellular, MRC-5 cells) | 1.47 µM | [1] |
| IC50 | M. tuberculosis (intracellular, RAW264.7 macrophages) | 2.2 µM | [1] |
| IC50 | M. tuberculosis (in broth) | 32.8 µM | [1] |
| IC50 | M. smegmatis (supercomplex activity) | 0.5 ± 0.2 μM | [8] |
Table 1: Anti-tuberculous Activity of Lansoprazole/Lansoprazole Sulfide.
| Parameter | Cell Line | Compound | Value | Reference(s) |
| IC50 | MCF7 (breast cancer) | Lansoprazole | 6.7 ± 0.9 µM | [9] |
| IC50 | MDA-MB-231 (triple-negative breast cancer) | Sulforaphane (for comparison) | 19.35 µM to 115.7 µM | [10] |
| IC50 | JIMT1 (HER2-positive breast cancer) | Paclitaxel | Lower than MDA-MB-231 | [11] |
Table 2: Anti-cancer Activity (FASN Inhibition and Cell Viability). Note: Specific IC50 values for this compound in triple-negative breast cancer cell lines were not explicitly found in the search results; related data is provided for context.
| Parameter | Route of Administration | Dose | Matrix | Value | Reference(s) |
| Cmax | Intraperitoneal (this compound) | 15 mg/kg | Plasma | 7841.1 ng/mL | [12] |
| Cmax | Intraperitoneal (this compound) | 15 mg/kg | Lung | 9761.2 ng/mL | [12] |
| Cmax | Oral (Lansoprazole) | 50 mg/kg | Serum ((+)-lansoprazole) | 5-6 times greater than (-)-lansoprazole | [13] |
| AUC | Oral (Lansoprazole) | 50 mg/kg | Serum ((+)-lansoprazole) | 5-6 times greater than (-)-lansoprazole | [13] |
| t1/2 | Oral (Lansoprazole) | 30 mg | Plasma (Healthy Volunteers) | 1.3 - 2.1 hours | [14] |
Table 3: Pharmacokinetic Parameters of Lansoprazole and this compound in Rats and Humans.
Experimental Protocols
Resazurin Microtiter Assay (REMA) for M. tuberculosis Susceptibility Testing
This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[15][16][17][18]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase).
-
96-well microtiter plates.
-
Lansoprazole stock solution.
-
M. tuberculosis inoculum adjusted to a McFarland standard of 1.
-
Resazurin solution (0.01% w/v in sterile water).
-
Sterile 5% Tween-80 solution.
Procedure:
-
Prepare serial twofold dilutions of lansoprazole in the 96-well plates using the supplemented 7H9 broth. Include drug-free control wells.
-
Prepare the M. tuberculosis inoculum from a fresh culture on Löwenstein-Jensen medium, suspend it in 7H9 broth to match a McFarland 1 standard, and then dilute it 1:20.
-
Inoculate each well (except for sterility controls) with 100 µL of the diluted bacterial suspension.
-
Seal the plates in plastic bags and incubate at 37°C.
-
After 7 days of incubation, add 30 µL of the resazurin solution to a drug-free control well. Incubate for another 12-24 hours.
-
If the well turns from blue to pink (indicating bacterial growth), add the resazurin solution to all wells.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Fatty Acid Synthase (FASN) Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH oxidation.[19]
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5, with protease inhibitors).
-
Reaction buffer (200 mM potassium phosphate buffer, pH 6.6, 1 mM DTT, 1 mM EDTA).
-
NADPH solution.
-
Acetyl-CoA solution.
-
Malonyl-CoA solution.
-
Cell lysate from cancer cells treated with this compound or vehicle control.
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time.
-
Harvest and lyse the cells to obtain the cell lysate.
-
Set up the reaction mixture in a cuvette containing the reaction buffer, NADPH, acetyl-CoA, and malonyl-CoA.
-
Measure the background NADPH oxidation at 340 nm for a few minutes.
-
Initiate the reaction by adding the cell lysate to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the FASN activity as the rate of NADPH consumption (nmol/min/mg of protein).
-
Determine the inhibitory effect of this compound by comparing the activity in treated versus control lysates.
H+/K+-ATPase Activity Assay
This assay measures the K+-stimulated ATPase activity in gastric microsomal vesicles.[20][21][22][23][24]
Materials:
-
Gastric microsomal vesicles prepared from hog or rabbit stomachs.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2).
-
ATP solution.
-
KCl solution.
-
Inorganic phosphate (Pi) determination reagent (e.g., malachite green-based reagent).
-
This compound solution.
Procedure:
-
Pre-incubate the gastric microsomal vesicles with various concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Perform the reaction in the presence and absence of KCl to determine the K+-stimulated ATPase activity.
-
After a defined incubation period at 37°C, stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
-
The H+/K+-ATPase activity is calculated as the difference between the ATPase activity in the presence and absence of K+.
-
Determine the inhibitory effect of this compound by comparing the K+-stimulated ATPase activity in treated versus control samples.
Signaling Pathways and Mechanisms of Action
Metabolism of Lansoprazole to this compound
The conversion of lansoprazole to its sulfide metabolite is a critical step for its anti-tuberculous activity. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[25]
Anti-tuberculous Mechanism of Action
This compound targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. This binding event inhibits the oxidation of menaquinol, disrupting the flow of electrons and the generation of the proton motive force required for ATP synthesis.[1][3]
Anti-cancer Mechanism of Action
The metabolite 5-hydroxy this compound inhibits the enoyl reductase domain of FASN.[4] This disrupts the synthesis of fatty acids, which are crucial for membrane formation, energy storage, and signaling in cancer cells. The inhibition of FASN can lead to an accumulation of reactive oxygen species (ROS) and induce apoptosis through various downstream pathways, potentially involving the modulation of signaling molecules like AKT and ERK.[6][9][26][27][28][29][30][31]
References
- 1. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 8. Inhibition mechanism of potential antituberculosis compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 21. Potassium-stimulated ATPase activity and hydrogen transport in gastric microsomal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. Lansoprazole induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. SULF2 promotes tumorigenesis and inhibits apoptosis of cervical cancer cells through the ERK/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Osthole Synergizes With HER2 Inhibitor, Trastuzumab in HER2-Overexpressed N87 Gastric Cancer by Inducing Apoptosis and Inhibition of AKT-MAPK Pathway [frontiersin.org]
- 31. Aberrant Signaling through the HER2-ERK1/2 Pathway is Predictive of Reduced Disease-Free and Overall Survival in Early Stage Non-Small Cell Lung Cancer (NSCLC) Patients - PMC [pmc.ncbi.nlm.nih.gov]
Lansoprazole Sulfide: A Core Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lansoprazole, a widely recognized proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] Its efficacy stems from its ability to irreversibly inhibit the H+/K+-ATPase pump in gastric parietal cells. The synthesis of Lansoprazole, and indeed many benzimidazole-based PPIs, hinges on a critical intermediate: Lansoprazole sulfide (2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole).[3][4] This guide provides a detailed technical overview of this compound's role in drug synthesis, focusing on its preparation, and subsequent conversion to the active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The synthesis of Lansoprazole from its precursors via the this compound intermediate is a well-established process in medicinal chemistry. The general synthetic route involves two primary stages:
-
Formation of this compound: This step involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole.[3][5]
-
Oxidation to Lansoprazole: The sulfide intermediate is then selectively oxidized to the corresponding sulfoxide, yielding Lansoprazole.[3][6]
This two-step process allows for the efficient construction of the core benzimidazole sulfoxide structure essential for the pharmacological activity of Lansoprazole.
Synthesis of this compound: Experimental Protocols and Data
The formation of this compound is typically achieved through a nucleophilic substitution reaction. The following tables summarize various reported methodologies and their corresponding quantitative data.
Table 1: Summary of this compound Synthesis Protocols
| Protocol ID | Reactants | Solvent | Base | Key Conditions | Reference |
| LS-P1 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Water | Sodium Hydroxide | Room temperature stirring | [7] |
| LS-P2 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Methanol | Sodium Methoxide | Refluxing | [3] |
| LS-P3 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Dry mixture (solvent-free) | Sodium Carbonate | Microwave irradiation | [8] |
| LS-P4 | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Water | Potassium Hydroxide | Room temperature, dropwise addition | [7] |
Table 2: Quantitative Data for this compound Synthesis
| Protocol ID | Yield (%) | Reaction Time | Purity | Notes |
| LS-P1 | High (not specified) | 4 hours | Not specified | One-pot synthesis to Lansoprazole described. |
| LS-P2 | High (not specified) | Not specified | Not specified | A common approach in early syntheses. |
| LS-P3 | 85 | 2 minutes | Not specified | Rapid and efficient microwave-assisted synthesis. |
| LS-P4 | >98 | 1-2 hours (addition) | Melting Point: 151-153 °C | Process designed for large-scale industrial production.[9] |
Detailed Experimental Protocol (LS-P4)
This protocol is adapted from a process designed for large-scale production, emphasizing efficiency and high yield.[9]
-
Preparation of Reactant Solution: In a suitable reaction vessel, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in water at a temperature of 40-60 °C with stirring for 30 minutes.
-
pH Adjustment: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1-30%) dropwise to the reaction mixture to adjust the pH to above 10.
-
Condensation Reaction: Add 2-mercaptobenzimidazole to the reaction mixture in batches, maintaining the temperature at 40-60 °C. The molar ratio of the pyridine derivative to 2-mercaptobenzimidazole should be approximately 1.0:1.0-1.3.
-
Reaction Completion and Isolation: Continue stirring at the same temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture and collect the precipitated solid by suction filtration.
-
Purification: Wash the solid with water until the filtrate is neutral.
-
Drying: Dry the purified solid to obtain this compound.
Oxidation of this compound to Lansoprazole
The conversion of the sulfide to the pharmacologically active sulfoxide is a critical step that requires controlled oxidation to prevent the formation of the corresponding sulfone impurity.[6]
Table 3: Summary of Oxidation Protocols
| Protocol ID | Oxidizing Agent | Solvent | Key Conditions | Reference |
| OX-P1 | m-Chloroperbenzoic acid (m-CPBA) | Chloroform | Low temperature (-10 to -5 °C) | [3][6] |
| OX-P2 | Hydrogen Peroxide | Methanol | Composite metal oxide catalyst (LiNbMoO6) | [3] |
| OX-P3 | Sodium Hypochlorite | Water | -10°C, pH control | [5][7] |
| OX-P4 | Peracetic Acid | Not specified | -10 to 5°C, pH maintained at 4-7 | [10] |
Table 4: Quantitative Data for Lansoprazole Synthesis
| Protocol ID | Yield (%) | Reaction Time | Purity | Notes |
| OX-P1 | Good (not specified) | ~3 hours | High, but sulfone impurity is a concern | A common laboratory-scale method. |
| OX-P2 | High (not specified) | Not specified | High | Utilizes a specific catalyst for selective oxidation. |
| OX-P3 | Not specified | 2 hours | Residual sulfide ≤2.0% | An economical and eco-friendly method. |
| OX-P4 | Not specified | 4-6 hours | High | pH control is crucial to prevent degradation. |
Detailed Experimental Protocol (OX-P1)
This protocol is a widely cited method for the oxidation of this compound.[6]
-
Preparation: Suspend this compound (25 g) in chloroform (500 ml) in a reaction vessel.
-
Cooling: Cool the suspension to a temperature between -5 and -10 °C.
-
Oxidation: Slowly add a solution of m-chloroperbenzoic acid (17 g) in chloroform to the cooled suspension over a period of 3 hours, maintaining the temperature at -10 °C.
-
Reaction Monitoring: Monitor the reaction for completion.
-
Quenching and Work-up: After the reaction is complete, add a buffer and sodium bicarbonate solution (200 ml).
-
Phase Separation: Separate the organic and aqueous layers.
-
Isolation: The product can be isolated from the organic layer. Further purification may be achieved by crystallization.
Conclusion
This compound is an indispensable intermediate in the synthesis of Lansoprazole. The methodologies for its preparation and subsequent oxidation are well-documented, offering various options in terms of solvents, reagents, and reaction conditions to suit different scales of production. Careful control of reaction parameters, particularly during the oxidation step, is paramount to ensure high purity and yield of the final active pharmaceutical ingredient. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]
- 2. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound 103577-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 7. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
- 10. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
Physicochemical Properties of Lansoprazole Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole sulfide, a primary metabolite of the proton pump inhibitor Lansoprazole, is formed through the metabolic action of cytochrome P450 enzymes. Understanding its physicochemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for impurity profiling in drug manufacturing. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its metabolic origin and characterization workflow.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These parameters are essential for predicting its behavior in biological systems and during analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | [1] |
| CAS Number | 103577-40-8 | [1] |
| Molecular Formula | C₁₆H₁₄F₃N₃OS | [1] |
| Molecular Weight | 353.36 g/mol | [2][3] |
| Melting Point | 142-151 °C | [4] |
| logP (Computed) | 4.2 | [1] |
| Topological Polar Surface Area | 76.1 Ų | [1] |
| Appearance | White to off-white solid | [5] |
Solubility Profile
This compound is characterized by its limited aqueous solubility, a trait it shares with its parent compound, Lansoprazole. Its solubility is highly dependent on the pH of the medium due to the presence of ionizable groups.
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (282.99 mM) | [5] |
| Methanol | Slightly soluble | [6] |
| Aqueous Media | Poorly soluble; solubility increases with pH | [7] |
Acid-Base Properties (pKa)
The structure of this compound contains both acidic and basic centers, making it an amphoteric molecule.
-
Basic Centers: The pyridine nitrogen and the non-imidazole nitrogen of the benzimidazole ring can be protonated.
-
Acidic Center: The N-H proton of the benzimidazole ring can be deprotonated under basic conditions.
While specific pKa values for this compound have not been reported, its parent compound, Lansoprazole, possesses one acidic and two basic dissociation constants.[8] This indicates that the ionization state of this compound, and thus its solubility and partitioning behavior, will be significantly influenced by the pH of its environment.
Spectral Data
Spectroscopic analysis is fundamental for the structural confirmation and quantification of this compound.
| Technique | Data Summary | Reference(s) |
| UV-Vis Spectroscopy | The parent drug, Lansoprazole, exhibits a maximum absorbance (λmax) between 282 nm and 298 nm in various solvents, including pH 6.8 phosphate buffer.[9][10] this compound is expected to have a similar chromophore and thus a comparable UV absorbance profile. | |
| Mass Spectrometry | Exact Mass: 353.08096774 Da.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully developed for its quantification in biological matrices.[11] | |
| NMR Spectroscopy | While specific spectra for this compound are proprietary, 1H and 13C NMR are standard for its structural elucidation. The spectrum of the parent compound, Lansoprazole, has been characterized, showing key signals for the methyl, methylene, and aromatic protons.[12] | |
| IR Spectroscopy | The FTIR spectrum of the parent drug, Lansoprazole, shows principal peaks at wavenumbers including 3176 (N-H stretch), 1581 (C=N stretch), and 1265 (C-O stretch), confirming its functional groups.[13] A similar pattern is expected for the sulfide metabolite. |
Metabolic Pathway and Formation
This compound is a significant metabolite of Lansoprazole. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver. The pathway diagram below illustrates this relationship.
References
- 1. This compound | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Preformulation investigation of the novel proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. researchgate.net [researchgate.net]
The Dual Identity of Lansoprazole Sulfide: From Synthetic Precursor to Therapeutic Agent
An In-depth Guide on the Discovery, Synthesis, and Evolving Biological Significance of a Key Lansoprazole Intermediate
Introduction
Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, holds a pivotal position in the history of proton pump inhibitors (PPIs). Initially established as the immediate synthetic precursor to the blockbuster anti-ulcer drug lansoprazole, its role was perceived for years as a crucial but intermediary chemical entity. However, subsequent metabolic studies and recent targeted research have unveiled its second identity: an active metabolite with its own distinct and promising pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted mechanisms of action of this compound, tailored for researchers and professionals in drug development.
Discovery and History
The story of this compound is intrinsically linked to the development of its oxidized form, lansoprazole.
The Genesis of Lansoprazole
In the 1980s, following the success of the first-in-class PPI omeprazole, pharmaceutical companies sought to develop next-generation compounds with improved properties. Researchers at Takeda Pharmaceutical Company in Japan synthesized a series of novel substituted benzimidazoles. Among these was a compound designated AG-1749, which would later be named lansoprazole. Patented by Takeda in 1984, lansoprazole demonstrated potent and long-lasting inhibition of the gastric H+/K+-ATPase, or "proton pump". It was launched in 1991 and gained FDA approval in the United States in 1995, becoming the second PPI to enter the market.
Identification as a Key Synthetic Precursor
The most common and efficient synthetic route to lansoprazole involves the controlled oxidation of a thioether precursor. This precursor is this compound. The core of this synthesis, which remains a fundamental industrial method, is the coupling of a substituted pyridine with 2-mercaptobenzimidazole to form the thioether (this compound), followed by a selective oxidation of the sulfide to a sulfoxide (lansoprazole).
Discovery as a Metabolite
Following the clinical introduction of lansoprazole, extensive pharmacokinetic and metabolic studies were conducted to understand its fate in the body. Early research published around 1995-1996 was crucial in identifying the metabolic pathways. These studies revealed that lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.
It was determined that lansoprazole could be metabolized via two main routes:
-
Hydroxylation: Primarily mediated by CYP2C19 to form 5-hydroxylansoprazole.
-
Oxidation/Reduction at the Sulfoxide: Mediated by CYP3A4, leading to the formation of lansoprazole sulfone (an oxidation product) and, significantly, the reduction back to This compound .
The identification of this compound in plasma confirmed its status as a circulating metabolite of the parent drug.
A New Chapter: Anti-Tuberculosis Activity
For decades, the biological significance of the sulfide metabolite was considered minimal compared to the potent acid suppression of the parent drug. This perception shifted dramatically with the advent of drug repurposing screens. Recent studies have identified this compound as a potent anti-tuberculous agent. It has been shown to inhibit the growth of Mycobacterium tuberculosis with significant efficacy, including against multi-drug-resistant strains.[1] This discovery has opened a new avenue of research, repositioning this compound from a simple precursor and metabolite to a potential therapeutic lead for infectious diseases.
Physicochemical and Pharmacokinetic Data
Quantitative data for this compound and its parent compound are summarized for comparative analysis.
Table 1: Physicochemical Properties
| Property | This compound | Lansoprazole |
| IUPAC Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |
| Molecular Formula | C₁₆H₁₄F₃N₃OS | C₁₆H₁₄F₃N₃O₂S |
| Molecular Weight | 353.36 g/mol | 369.36 g/mol |
| CAS Number | 103577-40-8 | 103577-45-3 |
| Melting Point | 142-150 °C (range from various sources)[2][3] | 178-182 °C (decomposition) |
Table 2: Pharmacokinetic Data (Human)
| Parameter | Lansoprazole (Parent Drug) | This compound (Metabolite) & Other Metabolites |
| Bioavailability (oral) | >80% | Not administered directly in most studies |
| Time to Peak Plasma (Tmax) | 1.5 - 2.2 hours | N/A (formed in vivo) |
| Peak Plasma Concentration (Cmax) | ~1047 ng/mL (30 mg dose)[4] | Measurable in plasma, but lower than parent drug |
| Plasma Half-life (t½) | 1.3 - 2.2 hours[4][5] | N/A |
| Plasma Protein Binding | ~97% | N/A |
| Primary Metabolizing Enzymes | CYP2C19, CYP3A4 | Formed by CYP3A4-mediated reduction |
Table 3: Biological Activity Data
| Compound | Target | Activity Type | Value |
| This compound | Mycobacterium tuberculosis (intracellular) | IC₅₀ | 0.59 µM |
| This compound | Mycobacterium tuberculosis (in broth) | IC₅₀ | 0.46 µM |
| This compound | M. smegmatis Cytochrome bc₁ Complex | IC₅₀ | ~0.5 µM[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a cornerstone of lansoprazole production. The following protocol is a representative example based on established chemical literature.
Reaction Scheme:
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl + 2-Mercaptobenzimidazole → this compound
Materials:
-
2-Mercaptobenzimidazole
-
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Water
-
Hydrochloric Acid (HCl) for pH adjustment
Procedure:
-
Preparation of Mercaptobenzimidazole Salt: In a reaction vessel, dissolve 2-mercaptobenzimidazole and an equimolar amount of sodium hydroxide in a suitable solvent such as water or methanol with stirring at room temperature until a clear solution is obtained. This forms the sodium salt of the mercaptan in situ.
-
Condensation Reaction: To the solution from Step 1, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride dissolved in the same solvent. The addition is typically performed dropwise at a controlled temperature (e.g., 10-30 °C).
-
Reaction Monitoring: The reaction mixture is stirred for several hours (e.g., 2-4 hours) at a maintained temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Precipitation and Isolation: Upon completion, water is added to the reaction mixture. The pH is then carefully adjusted to approximately 9.0 using a dilute acid (e.g., 35% HCl). The adjustment of pH causes the target product, this compound, to precipitate out of the solution as a solid.
-
Filtration and Washing: The precipitate is collected by filtration. The filter cake is washed sequentially with a solvent mixture (e.g., 50% methanol) and then with water to remove unreacted starting materials and inorganic salts.
-
Drying: The final product is dried under vacuum at an elevated temperature (e.g., 50 °C) to yield this compound as a solid. A reported yield for a similar aqueous protocol is approximately 96%.
Characterization Methods
-
Purity Analysis: The purity of the synthesized this compound is typically assessed by HPLC with UV detection (e.g., at 285 nm).
-
Structural Confirmation:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z 354.08.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. While specific, comprehensive peak lists for this compound are not consistently published across the literature, the spectra are compared against a reference standard. The spectra for the parent compound, lansoprazole, are well-documented and serve as a crucial reference, with expected shifts in the protons and carbons adjacent to the sulfur atom due to the change in its oxidation state.
-
Signaling Pathways and Mechanisms of Action
This compound is involved in several distinct biological pathways, both as a precursor/metabolite and as a direct therapeutic agent.
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive hepatic metabolism. The sulfide is a key node in this network, being both a product of reduction and the precursor for oxidation back to the parent drug or to the sulfone.
Caption: Metabolic conversion of lansoprazole in the liver.
Synthesis Workflow
The industrial synthesis of lansoprazole hinges on the successful and high-yield production of the sulfide intermediate.
Caption: General experimental workflow for this compound synthesis.
Mechanism of Action: Proton Pump Inhibition (via Lansoprazole)
Lansoprazole itself is a prodrug. It requires activation in the acidic environment of the gastric parietal cell canaliculus to inhibit the proton pump.
Caption: Activation and mechanism of action of lansoprazole.
Mechanism of Action: Anti-Tuberculosis Activity
This compound acts directly on the respiratory chain of Mycobacterium tuberculosis, a mechanism distinct from that of its parent compound in humans.
Caption: Inhibition of mycobacterial respiration by this compound.
Conclusion
This compound exemplifies the dynamic nature of pharmaceutical science. Its journey from a behind-the-scenes synthetic intermediate to a recognized human metabolite, and now to a promising anti-tuberculosis drug candidate, highlights the potential for new discoveries within well-established drug families. For drug development professionals, the story of this compound underscores the importance of fully characterizing synthetic intermediates and metabolites, as they may possess unique and valuable biological activities independent of the parent molecule. Future research will likely focus on optimizing the structure of this compound to enhance its anti-infective properties while minimizing any off-target effects, potentially heralding a new class of therapeutics derived from a classic proton pump inhibitor.
References
The Role of Lansoprazole Sulfide in Proton Pump Inhibition: A Technical Guide
Introduction
Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in parietal cells.[4][5][6] Lansoprazole itself is a prodrug, meaning it requires conversion into its active form to exert its therapeutic effect.[2][6] A key molecule in the metabolic and synthetic pathway of lansoprazole is lansoprazole sulfide. This technical guide provides an in-depth examination of the role of this compound in the mechanism of proton pump inhibition, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a crucial intermediate in the synthesis of lansoprazole and a metabolite formed in the body.[7][8][9] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C16H14F3N3OS | [8][10] |
| Molecular Weight | 353.36 g/mol | [10][11] |
| CAS Number | 103577-40-8 | [8] |
| Appearance | White solid | [12] |
| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfanyl]-1H-benzimidazole | [8] |
The Mechanism of Proton Pump Inhibition
The therapeutic action of lansoprazole is a multi-step process that begins with its absorption and culminates in the irreversible inactivation of the proton pump in the acidic environment of the gastric parietal cells.
Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers.[13] After oral administration, it is absorbed in the small intestine and reaches the parietal cells via the bloodstream.[6] The highly acidic environment of the secretory canaliculi of these cells is crucial for the conversion of the lansoprazole prodrug into its active metabolites.[2][14][15]
In this acidic milieu, lansoprazole undergoes a proton-catalyzed transformation to form a tetracyclic sulfenamide.[2][16] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase.[4][14][16] Specifically, lansoprazole has been shown to react with cysteine 813 and cysteine 321 of the proton pump.[16] This irreversible binding inactivates the enzyme, thereby inhibiting the secretion of gastric acid.[5][6]
This compound is a key metabolite of lansoprazole, formed primarily by the action of the cytochrome P450 enzyme CYP3A4 in the liver.[7][13] While the primary pathway to the active sulfenamide involves the lansoprazole (sulfoxide) form, the sulfide metabolite is part of the overall metabolic fate of the drug. It is also the direct precursor in the chemical synthesis of lansoprazole, where it is oxidized to form the final sulfoxide product.[12][17][18]
Quantitative Efficacy Data
The inhibitory potential of proton pump inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase. While this compound itself is not the final active inhibitor, the efficacy of the parent compound, lansoprazole, has been well-characterized.
| Compound | Parameter | Value | Target | Reference |
| (S)-Lansoprazole | IC50 | 5.2 µM | H+/K+-stimulated ATPase (parietal cells) | [19] |
| (S)-Lansoprazole | IC50 | 82 µM | Acid formation (isolated canine parietal cells) | [19] |
| This compound | IC50 | 0.46 µM | Mycobacterium tuberculosis (in broth) | [20][21] |
| This compound | IC50 | 0.59 µM | Mycobacterium tuberculosis (intracellularly) | [20][21][22] |
Note: The IC50 values for this compound provided are for its anti-tuberculosis activity, which is a separate area of investigation from its role in proton pump inhibition.[20][22][23][24] Direct inhibitory data on the proton pump by the sulfide metabolite is not the primary mechanism of action and is thus not commonly reported.
Experimental Protocols
In Vitro H+/K+ ATPase Inhibition Assay
This assay is fundamental for evaluating the inhibitory potential of compounds like lansoprazole on the gastric proton pump.
1. Preparation of H+/K+ ATPase-Rich Vesicles:
-
The gastric mucosa is scraped from a suitable animal model (e.g., sheep or goat stomach obtained from a slaughterhouse).[25]
-
The tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4).[25]
-
A series of centrifugation steps are performed to isolate microsomal vesicles rich in H+/K+ ATPase.[25][26]
-
The protein concentration of the final enzyme preparation is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as the standard.[26]
2. ATPase Activity Assay:
-
The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., lansoprazole) or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.[25][26]
-
The reaction is initiated by adding ATP (e.g., 2 mM) to a reaction mixture containing the treated enzyme, buffer (e.g., 20-40 mM Tris-HCl, pH 7.4), MgCl2 (e.g., 2 mM), and KCl (e.g., 2 mM).[25][27]
-
The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[25][27]
-
The reaction is terminated by adding an ice-cold solution of trichloroacetic acid.[25][27]
3. Measurement of Inhibition:
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This is a direct measure of the enzyme's activity.
-
The Fiske-Subbarow method is commonly used, where a colorimetric reaction with ammonium molybdate allows for spectrophotometric measurement of the released phosphate (e.g., at 660 nm).[26]
-
The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control group. The IC50 value is then determined from the dose-response curve.[27]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Lansoprazole vs. Omeprazole: What’s the Difference? [verywellhealth.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lansoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 7. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 103577-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]
- 11. GSRS [precision.fda.gov]
- 12. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]
- 13. ClinPGx [clinpgx.org]
- 14. PathWhiz [pathbank.org]
- 15. SMPDB [smpdb.ca]
- 16. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 17. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
- 18. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]
- 19. caymanchem.com [caymanchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. glpbio.com [glpbio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition mechanism of potential antituberculosis compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ajpp.in [ajpp.in]
- 26. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Lansoprazole Sulfide as an Impurity in Lansoprazole Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lansoprazole sulfide, a critical process-related impurity and potential degradant in Lansoprazole formulations. This document details its formation, analytical quantification, and pharmacopeial limits, offering valuable insights for researchers, quality control analysts, and formulation scientists in the pharmaceutical industry.
Introduction to Lansoprazole and the Significance of this compound
Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] The chemical stability and purity of the final drug product are paramount to its safety and efficacy. This compound, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a known impurity of Lansoprazole.[2][3] It is also a key intermediate in the synthesis of Lansoprazole, where it is oxidized to form the active sulfoxide moiety of the drug.[4][5][6] Consequently, its presence in the final formulation can indicate incomplete oxidation during synthesis or degradation of the active pharmaceutical ingredient (API).
The control of this compound is crucial as its levels can impact the quality and stability of the drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for this and other related substances in Lansoprazole.[7][8]
Formation of this compound
This compound can be present in Lansoprazole formulations through two primary pathways: as a residual intermediate from the manufacturing process and as a degradation product of Lansoprazole.
Synthetic Pathway
The synthesis of Lansoprazole typically involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine derivative to form this compound.[5][6] This intermediate is then oxidized to yield Lansoprazole.
Caption: Synthetic pathway of Lansoprazole.
Degradation Pathway
Forced degradation studies have demonstrated that Lansoprazole can degrade under various stress conditions to form this compound.[9][10][11] This degradation is particularly observed under acidic and basic hydrolytic conditions.[9][12] The sulfoxide group in Lansoprazole is susceptible to reduction, leading to the formation of the sulfide impurity.
Caption: Degradation pathway of Lansoprazole.
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of Lansoprazole and its impurities, including this compound.
Experimental Protocol: Representative RP-HPLC Method
This section outlines a typical reversed-phase HPLC method for the determination of Lansoprazole and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[13][14] |
| Mobile Phase A | Phosphate buffer (pH 7.0) and methanol (90:10 v/v)[15] |
| Mobile Phase B | Methanol and acetonitrile (50:50 v/v)[15] |
| Gradient Elution | A gradient program is typically employed to ensure separation of all impurities.[1] |
| Flow Rate | 1.0 mL/min[13][16] |
| Column Temperature | 25°C to 30°C[13][17] |
| Detection Wavelength | 285 nm[15][16] |
| Injection Volume | 10 µL to 20 µL[17] |
Sample Preparation:
A solution of the Lansoprazole drug substance or formulation is prepared in a suitable diluent, such as a mixture of methanol and water, to a final concentration appropriate for the validated range of the method.
Caption: Analytical workflow for HPLC analysis.
Method Validation Parameters
A robust analytical method for impurity profiling should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantification of this compound.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lansoprazole | 10-50 | >0.999 | 0.12 | 0.36 |
| This compound | LOQ to 150% of test conc. | >0.998 | 0.01% of test conc. | 0.03% of test conc. |
Data compiled from multiple sources.[13][15][18]
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | Recovery (%) |
| Lansoprazole | 50%, 100%, 150% | 98.74 |
| This compound | LOQ, 100%, 150% | 93.5 - 106.5 |
Data compiled from multiple sources.[15][16]
Pharmacopeial Specifications
Both the USP and EP provide monographs for Lansoprazole that include limits for related substances. This compound is referred to as Impurity C in the EP and Lansoprazole Related Compound B in the USP.
Table 3: Pharmacopeial Limits for this compound
| Pharmacopeia | Impurity Name | Limit |
| European Pharmacopoeia (EP) | Impurity C | Not more than 0.1% |
| United States Pharmacopeia (USP) | Impurity B | Not more than 0.1% |
Data compiled from pharmacopeial monographs.[8][19]
The total limit for all impurities in Lansoprazole is typically not more than 0.6%.[7][8]
Conclusion
This compound is a critical impurity in Lansoprazole formulations that requires careful control and monitoring. Its presence can arise from both the synthetic process and degradation of the active pharmaceutical ingredient. Robust and validated analytical methods, primarily RP-HPLC, are essential for the accurate quantification of this impurity. Adherence to the stringent limits set by pharmacopeias is mandatory to ensure the quality, safety, and efficacy of Lansoprazole drug products. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Lansoprazole formulations.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis method of lansoprazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. uspbpep.com [uspbpep.com]
- 9. scispace.com [scispace.com]
- 10. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 18. ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 19. drugfuture.com [drugfuture.com]
Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics of Lansoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of lansoprazole sulfide, a primary metabolite of the proton pump inhibitor lansoprazole, in preclinical models. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, offering a valuable resource for those involved in drug discovery and development.
Executive Summary
This compound has garnered research interest for its potential therapeutic activities beyond gastric acid suppression. Understanding its pharmacokinetic profile is crucial for the design and interpretation of preclinical efficacy and safety studies. This guide consolidates the limited but significant data on this compound's behavior in preclinical species, highlighting key findings and methodologies. A notable observation is that while oral administration of the parent drug, lansoprazole, results in negligible systemic exposure of the sulfide metabolite, direct administration of this compound leads to significant plasma and tissue concentrations.
Data Presentation: Quantitative Pharmacokinetic Parameters
The publicly available quantitative pharmacokinetic data for this compound in preclinical models is currently limited. The following table summarizes the key parameters identified in a study utilizing Sprague-Dawley rats.
| Preclinical Model | Matrix | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Rat | Plasma | Intraperitoneal (i.p.) | 15 | 7841.1[1] | N/A | N/A | N/A |
| Rat | Lung | Intraperitoneal (i.p.) | 15 | 9761.2[1] | N/A | N/A | N/A |
*Data not available in the cited literature.
Note: Following oral administration of lansoprazole (15 mg/kg) in rats, plasma and lung concentrations of this compound were below the limit of quantification[1].
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of this compound.
Animal Models
-
Species: Rat
-
Strain: Sprague-Dawley
-
Health Status: Healthy
-
Housing: Standard laboratory conditions.
Drug Administration
-
Formulation: this compound was formulated for intraperitoneal injection.
-
Dose: 15 mg/kg was administered.
-
Route of Administration: Intraperitoneal (i.p.).
Sample Collection and Processing
-
Matrices: Blood (for plasma) and lung tissue.
-
Collection: Samples were collected at various time points post-administration to characterize the concentration-time profile.
-
Processing: Blood samples were processed to obtain plasma. Lung tissue was homogenized to prepare for analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method was developed for the simultaneous quantification of lansoprazole and this compound in rat plasma and lung homogenates[1].
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Sample Preparation: A simple protein precipitation method is typically used for plasma and homogenate samples.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Detection: Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard to ensure selectivity and accuracy.
Visualizations: Pathways and Workflows
Metabolic Pathway of Lansoprazole
The metabolic conversion of lansoprazole is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.
References
Lansoprazole Sulfide: A Promising Anti-Cancer Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole, a widely used proton pump inhibitor, and its metabolites are emerging as potential therapeutic agents in oncology. This technical guide delves into the anti-cancer potential of lansoprazole sulfide, a key metabolite of lansoprazole. While much of the current research has focused on the parent compound, the evidence strongly suggests that its biological activities, at least in part, are mediated through its sulfide metabolites. This document summarizes the current understanding of the mechanisms of action of lansoprazole and its sulfide derivatives, including the inhibition of key enzymes in cancer metabolism, modulation of critical signaling pathways, and induction of programmed cell death. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular pathways involved to provide a comprehensive resource for researchers in the field of cancer drug development.
Introduction
The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. Proton pump inhibitors (PPIs), such as lansoprazole, have a long-standing clinical history for the treatment of acid-related gastrointestinal disorders.[1] Recently, a growing body of evidence has highlighted the anti-neoplastic properties of PPIs.[2][3] Lansoprazole is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into several metabolites, including this compound.[1] A further metabolite, 5-hydroxy this compound (5HLS), has been identified as a potent anti-cancer agent, suggesting that the sulfide metabolites are key mediators of the anti-tumor effects of lansoprazole.[4][5] This guide focuses on the potential of this compound as an anti-cancer agent, drawing upon the established effects of its parent compound and its hydroxylated metabolite.
Mechanisms of Anti-Cancer Activity
The anti-cancer activity of lansoprazole and its sulfide metabolites appears to be multi-faceted, targeting several hallmarks of cancer. The key mechanisms identified to date include the inhibition of fatty acid synthase, induction of apoptosis and cell cycle arrest, and modulation of autophagy.
Inhibition of Fatty Acid Synthase (FASN)
Fatty acid synthase (FASN) is a key enzyme responsible for the de novo synthesis of fatty acids. It is overexpressed in many types of cancer and is associated with poor prognosis.[4][5]
A significant breakthrough in understanding the anti-cancer effects of lansoprazole metabolites came with the discovery that 5-hydroxy this compound (5HLS) is a potent inhibitor of FASN in triple-negative breast cancer.[4] Unlike its parent compound, lansoprazole, which inhibits the thioesterase domain of FASN, 5HLS specifically inhibits the enoyl reductase domain of the enzyme.[4] This inhibition of FASN function disrupts lipid metabolism in cancer cells, which is crucial for their rapid proliferation and membrane synthesis.
Furthermore, the inhibition of FASN by 5HLS has been linked to the regulation of non-homologous end joining (NHEJ), a pathway for repairing oxidative DNA damage, through the modulation of Poly (ADP-ribose) polymerase 1 (PARP1).[4][5] This suggests a dual role for this compound metabolites in not only halting cancer cell growth but also potentially sensitizing them to DNA-damaging agents.
Induction of Apoptosis and Cell Cycle Arrest
Lansoprazole has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[6][7] This is achieved through the modulation of several key signaling pathways that are often dysregulated in cancer.
Modulation of Autophagy
Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or cell death. Lansoprazole has been observed to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes in non-small cell lung cancer cells.[3] This blockage leads to an accumulation of autophagosomes and can contribute to cell death.
Key Signaling Pathways Modulated by Lansoprazole and its Metabolites
The anti-cancer effects of lansoprazole are mediated through its interaction with multiple intracellular signaling pathways that are critical for cancer cell growth, survival, and proliferation.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[8][9] Lansoprazole has been shown to downregulate the phosphorylation of key components of this pathway, including Akt, mTOR, p70 S6K, and GSK-3β, in non-small cell lung cancer cells.[7][10] By inhibiting this pathway, lansoprazole can effectively halt cancer cell proliferation.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, promoting cell proliferation, differentiation, and survival.[11][12] Lansoprazole has been found to suppress the expression of K-Ras and the phosphorylation of c-Raf and ERK, thereby inhibiting this pro-survival pathway.[7][10]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival, proliferation, and angiogenesis.[13][14] Lansoprazole has been demonstrated to inhibit the activation of STAT3, leading to the downregulation of its target genes, which include proteins that inhibit apoptosis and promote cell cycle progression.[7][15]
Quantitative Data
The following tables summarize the available quantitative data on the anti-cancer activity of lansoprazole and its metabolites. It is important to note that direct cytotoxicity data for this compound is limited in the current literature.
Table 1: In Vitro Cytotoxicity of Lansoprazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | 110.4 | 48 | [7] |
| A549 | Non-Small Cell Lung Cancer | 69.5 | 72 | [7] |
| EMT6 | Murine Breast Cancer | >500 (non-toxic up to 5h) | 5 | [16] |
| MCF7 | Human Breast Cancer | >500 (non-toxic up to 5h) | 5 | [16] |
Table 2: Efficacy of 5-Hydroxy this compound (5HLS) in Triple-Negative Breast Cancer
| Parameter | Method | Result | Reference |
| FASN Inhibition | Biochemical Assay | More active than lansoprazole | [4] |
| Target Domain | Biochemical Assay | Enoyl Reductase | [4] |
| Downstream Effect | Molecular Assay | Regulation of NHEJ repair via PARP1 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Crystal Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Flow cytometer
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. After treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of a compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to enhance tumor formation) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Autophagy Visualization (Confocal Microscopy)
This method is used to visualize the formation of autophagosomes in cells.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or coverslips
-
Cells expressing a fluorescently-tagged autophagy marker (e.g., GFP-LC3)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes or coverslips. If not using a stable cell line, transfect the cells with a plasmid encoding GFP-LC3.
-
Compound Treatment: Treat the cells with this compound for the desired time. Include positive (e.g., starvation) and negative controls.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Staining (optional): If not using a fluorescently tagged protein, perform immunofluorescence staining with an anti-LC3 antibody.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images of the GFP-LC3 puncta (autophagosomes).
-
Image Analysis: Quantify the number and size of GFP-LC3 puncta per cell to assess the level of autophagy.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by lansoprazole and its metabolites, as well as a typical experimental workflow for evaluating its anti-cancer activity.
Caption: Metabolic pathway of lansoprazole to its sulfide metabolites.
Caption: FASN inhibition pathway by 5-hydroxy this compound.
Caption: Overview of signaling pathways inhibited by this compound.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The available evidence strongly supports the potential of lansoprazole and its sulfide metabolites as anti-cancer agents. The identification of FASN as a direct target of 5-hydroxy this compound provides a solid molecular basis for its anti-neoplastic activity.[4][5] Furthermore, the ability of lansoprazole to modulate key cancer-related signaling pathways, including PI3K/Akt/mTOR, Ras/Raf/ERK, and STAT3, highlights its multi-targeted approach to inhibiting cancer cell growth and survival.[7][10]
Future research should focus on several key areas to advance the clinical development of this compound as an anti-cancer therapeutic:
-
Direct Evaluation of this compound: Conducting comprehensive in vitro and in vivo studies specifically with this compound to determine its IC50 values across a broad panel of cancer cell lines and to assess its efficacy and toxicity in preclinical models.
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the metabolic conversion of lansoprazole to this compound and 5-hydroxy this compound within the tumor microenvironment to better understand the active concentrations of these metabolites at the site of action.
-
Combination Therapies: Exploring the synergistic potential of this compound with conventional chemotherapeutic agents and targeted therapies. Its ability to inhibit DNA repair and modulate key survival pathways suggests it could be an effective chemosensitizer.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with lansoprazole or its metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]
- 4. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of the proton pump inhibitor lansoprazole on distribution and activity of doxorubicin in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Lansoprazole and its related substances, with a specific focus on Lansoprazole sulfide. The purity of Lansoprazole, a proton pump inhibitor, is a critical quality attribute, and this method provides a reliable approach for monitoring process-related impurities and degradation products. The method is designed to be stability-indicating, capable of separating Lansoprazole from its potential impurities, including the primary precursor, this compound. This document provides a comprehensive experimental protocol, system suitability criteria, and a summary of chromatographic conditions to ensure reproducible and accurate results.
Introduction
Lansoprazole is a widely used pharmaceutical agent for treating acid-reflux disorders. During its synthesis and storage, various related substances can emerge as impurities. This compound is a key process-related impurity.[1][2] A sensitive and specific analytical method is crucial for the quality control of Lansoprazole drug substance and finished products. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity. This application note describes a validated HPLC method suitable for the routine analysis of Lansoprazole and its related substances.
Experimental Protocol
Materials and Reagents
-
Lansoprazole Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified water)
-
Triethylamine (TEA)
-
Phosphoric Acid or Formic Acid (for pH adjustment)
-
0.1 N Sodium Hydroxide
Equipment
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the recommended chromatographic conditions is presented in the table below. These conditions have been synthesized from established methods to provide a robust starting point for analysis.[1][3][4][5][6]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Water:Triethylamine (160:40:01 v/v/v), adjust pH to 7.0 with Phosphoric Acid |
| Gradient Program | Time (min) / %B: 0/15, 15/50, 17/90, 19/90, 20/15, post-run 5 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Diluent | Methanol and 0.1 N Sodium Hydroxide (1:3) |
Preparation of Solutions
Standard Solution: Accurately weigh and dissolve an appropriate amount of Lansoprazole Reference Standard in the diluent to obtain a final concentration of about 0.025 mg/mL.
System Suitability Solution: Prepare a solution containing both Lansoprazole RS and this compound RS in the diluent at a concentration of about 0.025 mg/mL for each compound.
Sample Solution: Accurately weigh and dissolve the Lansoprazole sample in the diluent to obtain a final concentration of about 2.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Resolution: The resolution between the Lansoprazole and this compound peaks should be not less than 2.0.[6]
-
Tailing Factor: The tailing factor for the Lansoprazole peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0%.
Data Presentation
The following table summarizes the expected retention times and limits for the key compounds.
| Compound | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Lansoprazole | 1.00 | ~0.01 µg/mL | ~0.03 µg/mL |
| This compound | ~1.2 | ~0.01 µg/mL | ~0.03 µg/mL |
Note: Relative Retention Time (RRT) is relative to the retention time of Lansoprazole. The exact retention times and limits may vary depending on the specific HPLC system and column used.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the analysis of Lansoprazole and its related substances.
Caption: Workflow for HPLC analysis of Lansoprazole related substances.
Signaling Pathway Diagram
The following diagram illustrates the relationship between Lansoprazole and its key related substances, this compound (precursor) and Lansoprazole sulfone (oxidative impurity).
Caption: Relationship between Lansoprazole and key related substances.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the determination of this compound and other related substances in Lansoprazole. Adherence to the outlined experimental protocol and system suitability criteria will ensure the generation of accurate and reproducible data, which is essential for the quality control and stability testing of Lansoprazole in a drug development and manufacturing environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 3. scispace.com [scispace.com]
- 4. ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Lansoprazole and its Sulfide Metabolite by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the sensitive and selective quantification of the proton pump inhibitor Lansoprazole and its sulfide metabolite in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are compiled from established scientific literature and are intended to guide researchers in developing and validating robust bioanalytical methods. This note includes comprehensive experimental protocols, summarized quantitative data, and visual representations of the metabolic pathway and analytical workflow.
Introduction
Lansoprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3][4] The major metabolic pathways include hydroxylation to 5-hydroxylansoprazole and oxidation to Lansoprazole sulfone.[1][3][4] Another identified metabolite is Lansoprazole sulfide.[4][5] Accurate and sensitive quantification of Lansoprazole and its metabolites, such as the sulfide form, is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. LC-MS/MS offers the high sensitivity and specificity required for these analyses.
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive hepatic metabolism. The primary enzymes involved are CYP2C19, which forms 5-hydroxylansoprazole, and CYP3A4, which leads to the formation of Lansoprazole sulfone and the sulfide metabolite.[3] The sulfone can be further metabolized by CYP2C19.[3]
Caption: Metabolic pathway of Lansoprazole.
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of Lansoprazole and its sulfide metabolite.
Sample Preparation: Protein Precipitation
This method is a rapid and straightforward approach for cleaning up plasma samples.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Omeprazole or a stable isotope-labeled Lansoprazole)
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Internal Standard (IS) working solution
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Mix 200 µL of plasma with 20 µL of IS and 200 µL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.[8]
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.[8][9]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~4500 V.[8]
-
Source Temperature: ~500°C.[8]
-
Nebulizer Gas (GS1) and Heater Gas (GS2): Optimized for the specific instrument.
-
Curtain Gas: ~20 psi.
-
Collision Gas: Nitrogen.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Lansoprazole and its sulfide metabolite, compiled from various studies.
Table 1: Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Lansoprazole | 370.1 | 252.1 | Positive |
| This compound | 354.1 | 237.1 | Positive |
| Omeprazole (IS) | 346.1 | 198.0 | Positive |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Table 2: Method Validation Parameters
| Parameter | Lansoprazole | This compound | Reference |
| Linearity Range (ng/mL) | 5.5 - 2200 | 1.0 - 500 (estimated) | [7] |
| LLOQ (ng/mL) | 2.0 - 5.5 | ~1.0 (estimated) | [6][7] |
| Intraday Precision (%RSD) | < 15% | < 15% | [6] |
| Interday Precision (%RSD) | < 15% | < 15% | [6] |
| Accuracy (%) | 85 - 115% | 85 - 115% | [6] |
| Recovery (%) | > 80% | > 80% | [8] |
Note: Data for this compound is estimated based on typical performance for similar analytes as specific detailed validation data for this metabolite is less commonly published than for the parent drug.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of Lansoprazole and its sulfide metabolite is depicted below.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the simultaneous determination of Lansoprazole and its sulfide metabolite in biological samples. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Adherence to proper validation guidelines is essential to ensure the reliability of the analytical results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Asymmetric Oxidation of Lansoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole, a proton pump inhibitor, is a widely used pharmaceutical for the treatment of acid-reflux disorders. It contains a chiral sulfoxide center, with the (R)-enantiomer, Dexlansoprazole, exhibiting a more favorable pharmacokinetic profile. The enantioselective synthesis of Dexlansoprazole is therefore of significant interest. This document provides detailed protocols for the asymmetric oxidation of the prochiral Lansoprazole sulfide to yield enantiomerically enriched Lansoprazole, with a focus on the synthesis of Dexlansoprazole. The methodologies covered include the widely adopted modified Kagan-Modena protocol and an overview of emerging biocatalytic approaches. Additionally, analytical methods for determining the enantiomeric excess of the final product are detailed.
Data Presentation: Comparison of Asymmetric Oxidation Protocols
The following table summarizes quantitative data from various reported methods for the asymmetric oxidation of this compound. This allows for a direct comparison of different catalytic systems and their efficiencies.
| Method | Catalyst/Enzyme | Oxidant | Solvent(s) | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Modified Kagan-Modena | Ti(OiPr)₄ / (+)-Diethyl L-tartrate (DET) / H₂O | Cumene Hydroperoxide (CHP) | Toluene | 0 to 5 | ~90 | >99.5 (R) | [1][2] |
| Modified Sharpless | Ti(OiPr)₄ / (+)-DET | tert-Butyl hydroperoxide (TBHP) | Toluene | -20 to 20 | >40 | >99.5 (R) | [3] |
| Biocatalytic (General) | Baeyer-Villiger Monooxygenase (BVMO) | O₂ (air) / NADPH regeneration | Aqueous buffer | RT | High | >99 (S) for Omeprazole | [4] |
| Biocatalytic | Cunninghamella echinulata MK40 | N/A (whole-cell) | Culture medium | N/A | 0.6 | 99 (S) | [5] |
Note: Data for biocatalytic methods with this compound is limited; the provided examples with similar substrates demonstrate the potential of these systems.
Experimental Protocols
Modified Kagan-Modena Protocol for the Synthesis of Dexlansoprazole ((R)-Lansoprazole)
This protocol is based on a widely used and effective method for the asymmetric oxidation of this compound.[1][2]
Materials:
-
This compound
-
Toluene
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
Water (deionized)
-
Diisopropylethylamine (DIPEA)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Sodium thiosulfate solution (30% w/v)
-
Sodium bisulfite solution
-
Methylethylketone (MEK) or other suitable organic solvent for extraction
-
Acetone
-
Crystallization solvent (e.g., acetone/water mixture)
Procedure:
-
Catalyst Preparation:
-
In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with this compound and toluene.
-
Add (+)-Diethyl L-tartrate (2.2 equivalents relative to Ti(OiPr)₄).
-
Add water (1.1 equivalents relative to Ti(OiPr)₄).
-
Stir the mixture and add Titanium(IV) isopropoxide (0.6 equivalents relative to this compound).
-
Heat the mixture to 50-55 °C and stir for approximately 1 hour until the solution is clear.
-
Cool the solution to 0-5 °C.
-
-
Asymmetric Oxidation:
-
To the cooled catalyst solution, add diisopropylethylamine (DIPEA).
-
Slowly add cumene hydroperoxide (1.0-1.5 equivalents) to the reaction mixture while maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding a 30% aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent such as methylethylketone.
-
Combine the organic layers and wash with a sodium bisulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dexlansoprazole.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone).
-
Induce crystallization by the slow addition of an anti-solvent (e.g., water).
-
Filter the crystalline solid, wash with a cold solvent mixture, and dry under vacuum to yield highly pure Dexlansoprazole.
-
General Considerations for Biocatalytic Asymmetric Oxidation
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral sulfoxides. While a specific, optimized protocol for this compound is not as widely documented as the chemical methods, the following provides a general workflow based on the successful oxidation of similar substrates like Omeprazole sulfide using Baeyer-Villiger monooxygenases (BVMOs).[4]
Materials:
-
This compound
-
Whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable BVMO) or isolated enzyme
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.5-8.5)
-
Co-substrate for cofactor regeneration (e.g., glucose or formate)
-
Cofactor (NADP⁺)
-
Co-expressed enzyme for cofactor regeneration (e.g., glucose dehydrogenase or formate dehydrogenase)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the microbial strain expressing the desired monooxygenase under appropriate conditions.
-
Harvest the cells by centrifugation and either use them as a whole-cell catalyst or proceed with cell lysis and enzyme purification if using an isolated enzyme.
-
-
Enzymatic Reaction:
-
In a reaction vessel, prepare a buffered aqueous solution containing the cofactor (NADP⁺) and the co-substrate for regeneration.
-
Add the whole cells or the isolated enzyme and the corresponding regeneration enzyme.
-
Dissolve the this compound in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture.
-
Ensure adequate aeration of the reaction mixture, as oxygen is the terminal oxidant. This can be achieved through vigorous stirring and/or bubbling air or oxygen through the solution.
-
Maintain the reaction at a controlled temperature (typically 25-37 °C) and pH.
-
Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion, separate the biomass by centrifugation.
-
Extract the supernatant or the entire reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or crystallization to obtain the enantiomerically pure Lansoprazole.
-
Analytical Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is crucial to evaluate the success of the asymmetric oxidation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is typically effective. Examples include:
-
Mobile Phase: A mixture of an organic modifier and a buffer. A common mobile phase composition is acetonitrile and a phosphate buffer (e.g., pH 6.0) in a ratio of approximately 10:90 (v/v).[7] The exact ratio may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the final product in the mobile phase to a known concentration (e.g., 0.1-0.5 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram. The two enantiomers of Lansoprazole should be resolved into two separate peaks.
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the area of each peak.
-
The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mandatory Visualizations
Caption: Workflow for the Modified Kagan-Modena Asymmetric Oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [cora.ucc.ie]
- 3. jocpr.com [jocpr.com]
- 4. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. jetir.org [jetir.org]
- 6. scribd.com [scribd.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
Application Note: Chromatographic Analysis Using Lansoprazole Sulfide as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Lansoprazole sulfide is a primary process-related impurity and a key intermediate in the synthesis of Lansoprazole.[2][3] As such, its accurate identification and quantification are paramount for quality control of the final drug substance.
This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the analysis of Lansoprazole and its related substances.
Reference Standard Information
A well-characterized reference standard is the foundation of accurate analytical measurements. This compound is available from various pharmacopeias and chemical suppliers, often with a comprehensive certificate of analysis.[4][5]
-
Chemical Name: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole[2][6]
-
Synonyms: Lansoprazole EP Impurity C, Lansoprazole USP Related Compound B[1][2][4][6][7]
-
Appearance: White to light yellow or light orange powder/crystal
-
Storage: Store at 2-8°C or as recommended by the supplier.[6]
Experimental Protocols
Two validated methods are presented below for the chromatographic analysis of Lansoprazole and its impurities using this compound as a reference standard.
Protocol 1: Stability-Indicating HPLC Method for Related Substances
This method is designed for the accurate separation and quantification of Lansoprazole from its process-related impurities and degradation products.
3.1. Materials and Reagents
-
This compound Reference Standard
-
Lansoprazole Active Pharmaceutical Ingredient (API)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Triethylamine (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
3.2. Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water[8] |
| Mobile Phase B | Acetonitrile, Water, Triethylamine (160:40:1 v/v/v), pH adjusted to 7.0 with Phosphoric Acid[8] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm[8] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Gradient Program | Time (min) |
| 0 | |
| 40 | |
| 50 | |
| 51 | |
| 60 |
3.3. Preparation of Solutions
-
Diluent: A mixture of water, acetonitrile, and triethylamine (60:40:1 v/v/v) is a suitable diluent.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.
-
Spiked Sample Solution: Accurately weigh about 25 mg of Lansoprazole API into a 25 mL volumetric flask. Add a known volume of the Standard Stock Solution to achieve a final impurity concentration of approximately 0.1% relative to the Lansoprazole concentration. Dissolve in and dilute to volume with diluent.
3.4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Spiked Sample Solution six times.
-
Calculate the resolution between the Lansoprazole peak and the this compound peak. The resolution should be greater than 2.0.
-
The relative standard deviation (RSD) for the peak area of this compound from the six replicate injections should not be more than 2.0%.
Protocol 2: Rapid UPLC Method for Impurity Profiling
This method leverages UPLC technology for faster analysis times while maintaining excellent resolution, making it suitable for high-throughput screening and routine quality control.
3.1. Materials and Reagents
-
Same as Protocol 1.
3.2. Chromatographic Conditions
| Parameter | Specification |
| Instrument | UPLC with UV or Photodiode Array (PDA) Detector |
| Column | Acquity BEH C18, 100 mm x 2.1 mm, 1.8 µm particle size[9] |
| Mobile Phase A | pH 7.0 Phosphate Buffer : Methanol (90:10 v/v)[9] |
| Mobile Phase B | Methanol : Acetonitrile (50:50 v/v)[9] |
| Flow Rate | 0.3 mL/min[9] |
| Detection Wavelength | 285 nm[9] |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient Program | A suitable gradient program should be developed to ensure separation of all related substances. |
3.3. Preparation of Solutions
-
Diluent: A mixture of pH 11.0 buffer and ethanol can be used.
-
Standard Solution (this compound): Prepare a solution of this compound Reference Standard in diluent at a concentration of approximately 1 µg/mL.
-
Test Solution (Lansoprazole API): Prepare a solution of Lansoprazole API in diluent at a concentration of approximately 400 µg/mL.[9]
3.4. Procedure
-
Equilibrate the UPLC system with the mobile phase.
-
Inject a blank (diluent).
-
Inject the Standard Solution to determine the retention time and response of this compound.
-
Inject the Test Solution to quantify the amount of this compound impurity present in the API.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[9]
Data Presentation
The performance of chromatographic methods utilizing this compound as a reference standard is summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Analyte | This compound | This compound |
| Linearity Range | LOQ to 150% of test conc. | LOQ to 150% of test conc.[9] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998[9] |
| Limit of Detection (LOD) | ~0.003% | Specific to system sensitivity |
| Limit of Quantification (LOQ) | ~0.01% | Specific to system sensitivity |
| Accuracy (% Recovery) | 95 - 105% | 93.5 - 106.5%[9] |
| Precision (% RSD) | < 2.0% | < 2.0%[9] |
Visualizations
Diagrams help to clarify complex workflows and chemical relationships.
Caption: General workflow for chromatographic analysis.
Caption: Oxidative relationship of Lansoprazole and its impurities.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in Lansoprazole drug substances. The use of a qualified this compound Reference Standard is essential for achieving accurate and reproducible results, ensuring that the final drug product meets the stringent purity requirements set by regulatory agencies like the EP and USP. These HPLC and UPLC methods are stability-indicating and can be readily implemented in a quality control laboratory for routine analysis and stability studies.
References
- 1. Lansoprazole EP Impurity C | 103577-40-8 [chemicea.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. Lansoprazole EP Impurity C - Opulent Pharma [opulentpharma.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. allmpus.com [allmpus.com]
- 7. This compound | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Lansoprazole Sulfide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole, a widely used proton pump inhibitor, is metabolized in the body to Lansoprazole sulfide. While the parent compound is known for its potent inhibition of the gastric H+/K+-ATPase, this compound has emerged as a molecule with diverse biological activities, including anti-tuberculosis and anti-cancer effects. These activities are mediated through distinct cellular pathways, making the development of robust cell-based assays crucial for understanding its mechanism of action and for potential therapeutic applications.
These application notes provide detailed protocols for cell-based assays to evaluate the various activities of this compound. The protocols are intended to be a guide for researchers in academic and industrial settings.
I. Anti-Tuberculosis Activity of this compound
This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. Its mechanism of action involves the inhibition of the cytochrome bc1 complex, a key component of the mycobacterial respiratory chain.
Quantitative Data Summary
| Parameter | Organism | Assay Type | Value | Reference |
| IC50 | M. tuberculosis | Intracellular Growth Inhibition | 0.59 µM | [1] |
| IC50 | M. tuberculosis | In broth culture | 0.46 µM | [2] |
| IC50 | M. smegmatis supercomplex | MQH2 oxidation:O2 reduction activity | ~500 nM | [3] |
| IC50 | M. tuberculosis-infected RAW264.7 macrophages | Intracellular Growth Inhibition | 2.2 µM | [4] |
Experimental Protocol: Mycobacterium tuberculosis Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. Viable, metabolically active mycobacteria reduce the blue resazurin dye to the pink resorufin.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile 96-well microplates
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth until it reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the culture in fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Perform serial dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (vehicle, e.g., DMSO) and a no-bacteria control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Resazurin Addition and Reading:
-
After incubation, add 30 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Visually inspect the color change (blue to pink). The MIC is the lowest concentration of the compound that prevents the color change.
-
Alternatively, measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Workflow Diagram: M. tuberculosis Growth Inhibition Assay
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Signaling Pathway: Inhibition of Mycobacterial Respiratory Chain
Caption: this compound inhibits mycobacterial growth.
II. Anti-Cancer Activity of Lansoprazole and its Metabolites
Lansoprazole and its metabolites, including this compound, have demonstrated anti-cancer properties in various cancer cell lines. The mechanisms are multifaceted and include the inhibition of Fatty Acid Synthase (FASN), and modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Lansoprazole | A549 (Lung Cancer) | Cell Viability (MTT) | 110.4 µM (48h) | [5] |
| Lansoprazole | A549 (Lung Cancer) | Cell Viability (MTT) | 69.5 µM (72h) | [5] |
| Lansoprazole | Sessile Serrated Lesion Patient-Derived Organoids | Cell Viability | 47 µM | [6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-Skp2, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Workflow Diagram: Western Blotting for Signaling Pathway Analysis
Caption: Workflow for Western Blotting analysis.
Signaling Pathways in Cancer Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition mechanism of potential antituberculosis compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Application Notes and Protocols for Cryo-Electron Microscopy of Lansoprazole Sulfide Bound to Gastric H+,K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of the gastric proton pump, H+,K+-ATPase, in complex with its covalent inhibitor, lansoprazole sulfide, using cryo-electron microscopy (cryo-EM). While a specific high-resolution cryo-EM structure of the this compound-bound state is not publicly available, this document outlines a robust methodology derived from published structures of H+,K+-ATPase with other inhibitors.[1][2][3][4][5][6]
Introduction
Lansoprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[7][8] It functions as a prodrug that, in the acidic environment of the stomach, is converted to its active form, a tetracyclic sulfenamide (referred to here as this compound).[7][9][10] This active metabolite forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion.[8][10][11] Specifically, lansoprazole has been shown to bind to cysteine residues at positions 813 and 321 of the H+,K+-ATPase alpha subunit.[8][10] This irreversible inhibition effectively blocks gastric acid production.[7]
Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of membrane proteins in their near-native state, providing invaluable insights for structure-based drug design. These protocols are designed to guide researchers in preparing the this compound-H+,K+-ATPase complex, collecting cryo-EM data, and processing it to obtain a three-dimensional structure.
Signaling Pathway: Mechanism of Lansoprazole Action
Lansoprazole's mechanism of action involves several key steps, from oral administration to the irreversible inhibition of the proton pump.
Experimental Protocols
Preparation of H+,K+-ATPase-Enriched Membranes
A high-quality, active enzyme sample is crucial for successful cryo-EM studies. This protocol is adapted from established methods for preparing H+,K+-ATPase from hog gastric mucosa.[12]
Materials:
-
Fresh or frozen hog stomachs
-
Sucrose solutions (various concentrations)
-
Buffer A: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Buffer B: 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Homogenizer and ultracentrifuge
Protocol:
-
Thaw frozen hog stomachs and scrape the gastric mucosa.
-
Homogenize the mucosa in Buffer A.
-
Perform a series of differential centrifugation steps to pellet mitochondria and cell debris.
-
Layer the supernatant onto a discontinuous sucrose gradient and ultracentrifuge to separate membrane fractions.
-
Collect the fraction enriched in H+,K+-ATPase (typically at the 37%/40% sucrose interface).
-
Wash the collected membranes with Buffer B and pellet by ultracentrifugation.
-
Resuspend the pellet in a suitable buffer (e.g., 250 mM sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.0) and store at -80°C.[1]
Formation of the this compound-H+,K+-ATPase Complex
To form the covalent complex, the purified enzyme must be in an active, acid-secreting state.
Materials:
-
H+,K+-ATPase-enriched membranes
-
Lansoprazole
-
Acidification buffer: e.g., a buffer with a pH of ~4.0 to facilitate the conversion of lansoprazole.
-
Reaction buffer: 20 mM HEPES/Tris (pH 7.0), 250 mM sucrose.[1]
Protocol:
-
Thaw the H+,K+-ATPase-enriched membranes on ice.
-
To activate the proton pumps, incubate the membranes in a buffer that promotes an acid-gradient formation. This can be achieved by adding ATP in the presence of K+ ions.
-
Incubate the activated H+,K+-ATPase with an excess of lansoprazole at a low pH (e.g., pH 4.0-5.0) to facilitate the conversion of lansoprazole to its active sulfenamide form. The incubation time should be optimized but can range from 30 minutes to a few hours at room temperature or 37°C.[1]
-
Stop the reaction by neutralizing the buffer to pH 7.0.
-
Wash the membranes by centrifugation to remove unbound lansoprazole.
Cryo-EM Grid Preparation and Vitrification
Proper vitrification is critical for preserving the structure of the complex in a near-native state.
Materials:
-
This compound-H+,K+-ATPase complex (3-5 mg/mL)
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane
Protocol:
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Set the environmental chamber of the plunge-freezer to 4°C and 100% humidity.
-
Apply 3-4 µL of the sample to the grid.
-
Blot the grid for a specified time (e.g., 2-4 seconds) to create a thin film of the sample.
-
Immediately plunge-freeze the grid into liquid ethane.
-
Store the vitrified grids in liquid nitrogen until imaging.
Cryo-EM Data Acquisition and Processing
Data Acquisition Parameters (Representative):
| Parameter | Value |
| Microscope | Titan Krios G3i |
| Electron Detector | Gatan K3 BioQuantum |
| Magnification | ~105,000x |
| Pixel Size | ~0.8-1.0 Å/pixel |
| Total Electron Dose | 50-60 e-/Ų |
| Number of Frames | 40-50 |
| Defocus Range | -1.0 to -2.5 µm |
Data Processing Workflow:
References
- 1. Cryo-EM structure of gastric H+,K+-ATPase with a single occupied cation-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of gastric H+,K+-ATPase with a single occupied cation-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cryo-EM structure of gastric H+,K+-ATPase with bound BYK99, a high-affinity member of K+-competitive, imidazo[1,2-a]pyridine inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PathWhiz [pathbank.org]
- 10. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Dynamics Simulations of Lansoprazole Sulfide Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting molecular dynamics (MD) simulations to study the binding of Lansoprazole Sulfide (LPZS) to its target proteins. The primary focus is on the interaction of LPZS with the Qo site of the mycobacterial respiratory chain supercomplex III2IV2 (cytochrome bc1 complex), a key target in the development of new anti-tuberculosis therapies.[1][2][3]
Introduction
Lansoprazole, a widely used proton pump inhibitor, is metabolized to this compound (LPZS), which has been identified as a potential anti-tuberculosis compound.[1][2][3][4] LPZS targets the QcrB subunit of the cytochrome bc1 complex, inhibiting the quinol substrate oxidation process and disrupting the mycobacterial respiratory chain, which is crucial for the survival of Mycobacterium tuberculosis.[5][6] Molecular dynamics simulations are a powerful computational tool to elucidate the binding mechanism of LPZS at an atomic level, providing insights for the rational design of more potent inhibitors.[1][2][3]
Data Presentation
The following table summarizes quantitative data from molecular dynamics simulations and functional assays of this compound binding.
| Target System | Ligand | Parameter | Value | Method |
| M. smegmatis CIII2IV2 Supercomplex (Wild-Type) | This compound (LPZS) | Average Binding Affinity | ~6.3 kcal/mol | MM/PBSA |
| M. smegmatis CIII2IV2 Supercomplex (Wild-Type) | Menaquinol (MQH2) | Average Binding Affinity | ~6.2 kcal/mol | MM/PBSA |
| M. smegmatis CIII2IV2 Supercomplex (VLV Mutant) | This compound (LPZS) | Average Binding Affinity | 4 kcal/mol | MM/PBSA |
| M. tuberculosis/smegmatis Chimeric CIII2IV2 Supercomplex | This compound (LPZS) | Average Binding Affinity | ~6 kcal/mol | MM/PBSA |
| Purified M. smegmatis CIII2IV2 Supercomplex (Wild-Type) | This compound (LPZS) | IC50 | 0.5 ± 0.2 µM | Functional Assay |
| Purified M. smegmatis CIII2IV2 Supercomplex (VLV Mutant) | This compound (LPZS) | IC50 | 5.8 ± 1.3 µM | Functional Assay |
Experimental Protocols
This section details the methodology for performing molecular dynamics simulations of LPZS binding to the mycobacterial CIII2IV2 supercomplex, based on published studies.[1]
System Preparation
-
Obtain the Protein Structure: Start with a high-resolution structure of the target protein, such as the cryo-electron microscopy structure of the Mycobacterium smegmatis CIII2IV2 supercomplex with LPZS bound (PDB: 9FTZ).[2]
-
Model Missing Residues and Loops: If necessary, model any missing residues or loops in the protein structure using software like Modeller.
-
Protonation States: Determine the protonation states of titratable residues at a physiological pH using methods like Poisson-Boltzmann electrostatic calculations with Monte Carlo sampling.[1]
-
Ligand Parameterization: Generate force field parameters for this compound. This can be achieved using density functional theory (DFT) calculations.
-
System Solvation: Place the protein-ligand complex in a water box (e.g., TIP3P water model) with a buffer distance (e.g., 10 Å) from the box edges.
-
Ionization: Add counterions to neutralize the system.
Molecular Dynamics Simulation
-
Force Field: Employ a suitable force field for proteins, lipids, and the ligand, such as CHARMM36 for the protein and lipids, and the previously generated DFT-derived parameters for LPZS.[1]
-
Software: Use a molecular dynamics simulation package like NAMD, GROMACS, or AMBER.[1]
-
Minimization and Equilibration:
-
Perform an initial energy minimization of the solvent and ions, keeping the protein and ligand restrained.
-
Gradually heat the system to the target temperature (e.g., 310 K) under the NVT ensemble (constant number of particles, volume, and temperature).
-
Equilibrate the system under the NPT ensemble (constant number of particles, pressure, and temperature) at the target pressure (e.g., 1 bar) and temperature.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (e.g., multiple replicas of 0.5 µs) to ensure adequate sampling of the conformational space.[1]
-
Use a 2 fs integration step.[1]
-
Employ periodic boundary conditions and handle long-range electrostatic interactions using the Particle Mesh Ewald (PME) method.
-
Data Analysis
-
Trajectory Analysis: Analyze the simulation trajectories to assess the stability of the system (e.g., Root Mean Square Deviation - RMSD) and investigate the interactions between LPZS and the protein (e.g., hydrogen bonds, hydrophobic contacts).
-
Binding Free Energy Calculation:
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[1]
-
Extract snapshots from the production trajectory and calculate the molecular mechanics energies and solvation free energies for the complex, protein, and ligand.
-
Visualizations
Experimental Workflow for LPZS Binding Analysis
Caption: Workflow for elucidating the binding mechanism of this compound.
Inhibitory Mechanism of this compound
Caption: LPZS inhibits the mycobacterial respiratory chain by blocking the Qo site.
References
- 1. pnas.org [pnas.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition mechanism of potential antituberculosis compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition mechanism of potential antituberculosis compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Lansoprazole Sulfide in Plasma and Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of lansoprazole sulfide, a primary metabolite of the proton-pump inhibitor lansoprazole, in both plasma and tissue homogenate samples. The protocols outlined below are predominantly based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard for bioanalytical assays requiring high sensitivity and specificity.
Introduction
Lansoprazole is extensively metabolized in the body, primarily by cytochrome P450 enzymes, into metabolites including this compound and lansoprazole sulfone[1]. This compound is of particular interest due to its potential therapeutic activities, including in vitro and in vivo activity against Mycobacterium tuberculosis[2][3][4]. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes metabolic conversion to its primary metabolites, this compound and lansoprazole sulfone. The sulfide metabolite can be of significant interest in various research contexts.
Caption: Metabolic pathway of Lansoprazole to its Sulfide and Sulfone metabolites.
Quantitative Analysis Data
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of lansoprazole and its metabolites.
Table 1: Quantitative LC-MS/MS Parameters for Lansoprazole and its Metabolites in Human Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Lansoprazole | 10 - 4,000 | 2.0 | < 15 | < 15 | |
| Lansoprazole Sulfone | 1.0 - 400 | 0.5 | < 15 | < 15 | |
| 5-hydroxy Lansoprazole | 5.0 - 400 | 2.0 | < 15 | < 15 | |
| Lansoprazole | 5.5 - 2,200 | 5.5 | Not Reported | Not Reported | [5] |
| Lansoprazole | 2.5 - 2,000 | 2.5 | < 3.4 | < 3.4 | [6] |
| Lansoprazole | 4.5 - 2,800 | 4.5 | < 7.30 | < 4.10 | [7] |
Table 2: Pharmacokinetic Data for this compound in Rat Models
| Administration Route (15 mg/kg) | Matrix | Cmax (ng/mL) |
| Intraperitoneal (i.p.) | Plasma | 7841.1 |
| Intraperitoneal (i.p.) | Lung Homogenate | 9761.2 |
| Oral | Plasma | Below Limit of Quantification |
| Oral | Lung Homogenate | Below Limit of Quantification |
| Data from a study investigating the anti-tuberculous potential of this compound[2][3]. |
Experimental Protocols
A generalized experimental workflow for the quantification of this compound is presented below.
Caption: A generalized workflow for the quantification of this compound.
Protocol 1: Quantification of this compound in Plasma
This protocol is a composite based on common methodologies described in the literature[8][5][6].
1. Materials and Reagents
-
Blank plasma (human or animal)
-
This compound reference standard
-
Internal standard (IS), e.g., Indapamide or a stable isotope-labeled this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
2. Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., Inertsil ODS-3) is commonly used[8].
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., 0.2% ammonium acetate and 0.1% methanoic acid in water) in a 75:25 (v/v) ratio[8].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
4. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Protocol 2: Quantification of this compound in Tissue Homogenates
This protocol is adapted from methodologies used for lung tissue and can be optimized for other tissues[2][3].
1. Materials and Reagents
-
Same as for plasma analysis.
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS).
2. Tissue Homogenization
-
Accurately weigh the frozen tissue sample.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for analysis.
3. Sample Preparation (from Tissue Homogenate)
-
To a 100 µL aliquot of tissue homogenate, add 20 µL of the internal standard working solution.
-
Follow the protein precipitation and subsequent steps as described in Protocol 1 (steps 3-10). Note: The amount of acetonitrile may need to be optimized for different tissue types.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions will be similar to those used for plasma analysis. However, it is crucial to perform method validation with the specific tissue matrix to account for potential matrix effects.
5. Data Analysis
-
The concentration of this compound in the tissue is calculated from the calibration curve and then normalized to the initial weight of the tissue sample (e.g., ng/g of tissue).
Stability Considerations
Lansoprazole and its metabolites can be sensitive to degradation. Therefore, it is important to:
-
Keep samples frozen at -80°C for long-term storage.
-
Minimize freeze-thaw cycles[8].
-
Process samples on ice whenever possible.
-
Evaluate the stability of the analyte in the specific matrix under the conditions of the experiment (bench-top, freeze-thaw, and long-term stability). Studies have shown that this compound is stable in diluent for 48 hours at refrigerator temperature[9].
By following these detailed protocols and considering the quantitative data presented, researchers can confidently and accurately measure the concentration of this compound in plasma and tissue homogenates for a wide range of applications.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Characterization of Lansoprazole Sulfide and Other Degradants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1] Like many pharmaceuticals, Lansoprazole can degrade under various environmental conditions, leading to the formation of impurities that may affect its efficacy and safety. Therefore, conducting forced degradation studies is a critical component of the drug development process, as mandated by regulatory bodies through guidelines such as the ICH Q1A (R2).[2][3][4][5] These studies help to elucidate the degradation pathways and identify potential degradants. High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool for the identification and structural characterization of these degradation products due to its high sensitivity and mass accuracy.[2][6] This application note provides a detailed protocol for the analysis of Lansoprazole and its degradants, with a particular focus on Lansoprazole sulfide, using LC-HRMS.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products of Lansoprazole under various stress conditions.
1.1. Stock Solution Preparation Prepare a stock solution of Lansoprazole at a concentration of 1.0 mg/mL in a diluent of acetonitrile and water (50:50, v/v).[2]
1.2. Stress Conditions
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Neutral Hydrolysis:
-
Dilute the stock solution with water.
-
Heat the solution at 80°C in the dark.[2]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
1.3. Sample Preparation for LC-HRMS Analysis After exposure to the stress conditions, dilute the samples with a mixture of acetonitrile and water (50:50, v/v) to a final concentration of approximately 3 µg/mL.[2] Filter the diluted samples through a 0.22 µm membrane syringe filter before injection into the LC-HRMS system.[2]
LC-HRMS Analysis Protocol
2.1. Chromatographic Conditions
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[7]
-
Mobile Phase A: 10 mM ammonium acetate in water or pH 7.0 phosphate buffer:methanol (90:10, v/v).[3][7]
-
Mobile Phase B: Acetonitrile or methanol:acetonitrile (50:50, v/v).[7]
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of Lansoprazole and its degradants.
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.[6]
-
UV Detection: 285 nm.[7]
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[6][9]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[9]
-
Data Acquisition Mode:
-
Full Scan (MS): Acquire data over a mass range of m/z 100-1000 to detect all potential degradants and determine their accurate masses.
-
Product Ion Scan (MS/MS): Perform fragmentation of the detected parent ions to obtain structural information for identification. An information-dependent acquisition (IDA) method can be employed for this purpose.[6]
-
Data Presentation
The following table summarizes the major degradation products of Lansoprazole observed under different stress conditions. The area percentage is indicative of the extent of degradation and the relative abundance of the degradants.
| Stress Condition | Lansoprazole (% Area) | This compound (% Area) | Other Major Degradants (% Area) | Reference |
| Acid Hydrolysis | 55.0 | 24.48 | Des-sulfur impurity (10.59) | [10] |
| Base Hydrolysis | 37.35 | 8.8 | Unresolved impurities | [10] |
| Oxidative (H₂O₂) | Degraded | Not reported | Lansoprazole Sulfone | [6] |
| Neutral Hydrolysis | Degraded | Reported as a major product | Benzimidazolones | [11][12] |
| Thermal | Stable | Not formed | Not formed | [3] |
| Photolytic | Stable | Not formed | Not formed | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Lansoprazole degradants.
Lansoprazole Degradation Pathway
Caption: Simplified degradation pathway of Lansoprazole.
Results and Discussion
The forced degradation studies reveal that Lansoprazole is highly susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][7]
Under acidic and basic hydrolysis, one of the major degradation products identified is This compound .[10][11] This degradant is formed through the reduction of the sulfoxide group in the parent Lansoprazole molecule. High-resolution mass spectrometry confirms the identity of this compound by providing an accurate mass measurement corresponding to the elemental composition C₁₆H₁₄F₃N₃S.[10]
In contrast, under oxidative stress, the primary degradation product is Lansoprazole sulfone .[6] This is formed by the oxidation of the sulfoxide group. The accurate mass measurement from HRMS helps to distinguish the sulfone from other potential degradants.[6]
The structural elucidation of these and other minor degradants is further accomplished by analyzing their fragmentation patterns in the MS/MS spectra. By comparing the fragmentation of the degradants to that of the parent drug, the site of modification can be determined, leading to a confident structural assignment.[6]
Conclusion
This application note outlines a comprehensive approach for the identification and characterization of Lansoprazole degradation products, including this compound, using high-resolution mass spectrometry. The detailed protocols for forced degradation and LC-HRMS analysis provide a robust framework for stability testing of Lansoprazole in drug development and quality control. The high sensitivity and accuracy of HRMS make it an invaluable technique for ensuring the safety and quality of pharmaceutical products.
References
- 1. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 7. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 9. spu.edu.sy [spu.edu.sy]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
Troubleshooting & Optimization
Lansoprazole Sulfide Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of lansoprazole sulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a primary metabolite and a known degradation product of lansoprazole, a widely used proton pump inhibitor.[1][2] Understanding its degradation is crucial for ensuring the stability, efficacy, and safety of lansoprazole-containing pharmaceutical products. The formation of degradation products can potentially alter the therapeutic effect and introduce toxicological risks.
Q2: What are the primary pathways for this compound degradation?
Current research indicates that this compound is relatively stable under dark conditions.[3] However, it is susceptible to photodegradation. Exposure to simulated solar irradiation leads to the cleavage of the molecule, yielding products such as dianiline and benzimidazole derivatives.[3]
Q3: What are the known degradation products of this compound?
Under photolytic stress, the primary identified degradation products of this compound are a dianiline derivative and a benzimidazole derivative.[3] Further degradation into a complex mixture of unidentified products can also occur with prolonged exposure to light.[3]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample containing this compound.
-
Possible Cause 1: Photodegradation. this compound is sensitive to light. Exposure of the sample to ambient or UV light during preparation, storage, or analysis can lead to the formation of degradation products.
-
Solution: Protect the sample from light at all stages. Use amber vials or light-blocking containers for sample storage and preparation. If possible, use an autosampler with a cooled, dark sample compartment.
-
-
Possible Cause 2: Oxidative Degradation. Although less documented for the sulfide derivative itself, oxidative stress is a known degradation pathway for the parent compound, lansoprazole. Residual oxidizing agents or exposure to air for extended periods could potentially lead to the formation of lansoprazole (the sulfoxide) or lansoprazole sulfone.
-
Solution: Degas all solvents and use freshly prepared solutions. If oxidative degradation is suspected, consider purging the sample vials with an inert gas like nitrogen or argon.
-
-
Possible Cause 3: Interaction with Excipients or Container. Components of the formulation matrix or impurities from the storage container could react with this compound.
-
Solution: Analyze a solution of this compound in a pure solvent to rule out matrix effects. If container interaction is suspected, try using different types of containers (e.g., glass vs. polypropylene).
-
Problem: I am having difficulty separating this compound from its degradation products using reverse-phase HPLC.
-
Possible Cause 1: Inadequate Mobile Phase Composition. The polarity and pH of the mobile phase may not be optimal for resolving the parent compound and its more polar or non-polar degradation products.
-
Solution: Experiment with different mobile phase compositions. A gradient elution is often more effective than an isocratic one for separating compounds with varying polarities. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation. A common mobile phase combination involves a mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[4]
-
-
Possible Cause 2: Inappropriate Column Chemistry. The stationary phase of the HPLC column may not be providing sufficient selectivity.
-
Solution: Try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol outlines a method for inducing and analyzing the photodegradation of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). The concentration should be appropriate for the analytical method (e.g., 1 mg/mL).[4]
-
Transfer an aliquot of the stock solution into a quartz cuvette or a borosilicate glass vial.
-
-
Exposure to Light:
-
Place the sample in a photostability chamber equipped with a light source that simulates solar radiation (e.g., a xenon lamp).
-
Expose the sample to light for a defined period. It is recommended to take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the degradation kinetics.
-
Maintain a control sample in the dark at the same temperature to differentiate between photolytic and thermal degradation.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample, dilute it appropriately, and analyze it using a stability-indicating HPLC method.
-
For structural elucidation of degradation products, LC-MS/MS analysis is recommended.[4]
-
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase:
-
Gradient Elution: A linear gradient can be employed, for example, starting with a low percentage of Mobile Phase B and gradually increasing it over the run. A typical gradient might be:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.[6]
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of this compound Degradation Products under Photolytic Stress
| Degradation Product | Molecular Formula | Method of Identification | Reference |
| Dianiline derivative | Not specified | Preparative TLC, NMR | [3] |
| Benzimidazole derivative | Not specified | Preparative TLC, NMR | [3] |
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for studying this compound photodegradation.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. iris.unina.it [iris.unina.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide | International Journal of Science and Technology Research Archive [sciresjournals.com]
- 6. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Forced degradation studies of Lansoprazole sulfide under stress conditions
Here is a technical support center for forced degradation studies of Lansoprazole sulfide.
Introduction
This compound is a key intermediate and a known impurity in the synthesis of Lansoprazole, a widely used proton pump inhibitor.[1][2] Understanding its stability and degradation profile under various stress conditions is crucial for ensuring the quality, safety, and efficacy of the final Lansoprazole drug product. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3]
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers conducting forced degradation studies on Lansoprazole and its related substances like this compound.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is Lansoprazole expected to degrade?
A1: Lansoprazole is known to degrade under acidic, basic, neutral hydrolytic, and oxidative stress conditions.[4][5] It is generally found to be stable under thermal and photolytic stress.[4][5]
Q2: What are the common degradation products (DPs) observed for Lansoprazole?
A2: Several degradation products have been identified. Key DPs include:
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Acidic conditions: this compound (DP-1) and other related compounds are often formed.[3][4]
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Basic conditions: A specific set of DPs, different from acidic degradation, is typically observed.[4][6]
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Oxidative conditions: Lansoprazole sulfone (DP-4) is a major degradation product.[3]
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Neutral hydrolysis: A unique degradation product can be formed under neutral aqueous conditions.[4]
Q3: Why am I not observing any degradation under thermal or photolytic stress?
A3: This is an expected result. Multiple studies have concluded that Lansoprazole is stable under thermal and photolytic conditions, as recommended by ICH guidelines.[4][5][7] If your objective is to confirm stability, this result is valid. No degradation product formation under these conditions is a common finding.[7]
Q4: I am seeing this compound in my acidic stress sample. Is this expected?
A4: Yes, the formation of this compound (often denoted as DP-1) is a known degradation pathway for Lansoprazole under acidic stress.[3] This involves the reduction of the sulfoxide group in Lansoprazole.
Q5: My results show poor resolution between Lansoprazole and its impurities. How can I improve my chromatographic separation?
A5: To improve resolution, consider the following:
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Column Choice: A C18 stationary phase is commonly used and effective.[1][2] Columns with smaller particle sizes (e.g., UPLC columns) can enhance efficiency and resolution.[8]
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Mobile Phase: A gradient elution using a mobile phase like 10 mM ammonium acetate and acetonitrile is often successful.[3][4] Adjusting the pH of the aqueous phase can also significantly impact separation, especially given the pKa of Lansoprazole.
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Flow Rate and Temperature: Optimizing the flow rate (typically around 1.0 mL/min) and column temperature can improve peak shape and resolution.[1][2]
Q6: How long should I store my prepared stressed samples before analysis?
A6: It is recommended to analyze the samples as soon as possible after preparation. However, studies have shown that test solutions of this compound in a suitable diluent can be stable for up to 48 hours at refrigerated temperatures.[1][2] Always perform a solution stability study to confirm this for your specific conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under acidic or oxidative stress. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | Increase the concentration of the acid/oxidizing agent, elevate the temperature (e.g., to 60°C or 80°C), or extend the duration of the stress test.[3][7] |
| The drug substance is highly stable in the chosen solvent system. | Ensure the drug is properly dissolved and that the stressor has access to it. | |
| Excessive degradation (>90%) or multiple, poorly resolved peaks. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Sample at multiple time points to find the optimal degradation level (typically 10-30%).[3] |
| Mass balance is below 95%. | Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). | Use a universal detector like a mass spectrometer (LC-MS) in addition to a UV detector to identify all potential degradation products.[3] |
| Degradation products are volatile or have precipitated out of the solution. | Check for any precipitates in the sample vial. Adjust the diluent if necessary. | |
| Peak fronting or tailing in the chromatogram. | Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a high-purity silica column. |
Data Presentation: Summary of Degradation
Table 1: Forced Degradation Behavior of Lansoprazole
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.01 N - 0.1 N HCl | Room Temp / 60°C | 10 min - 8 h | Significant Degradation | DP-1 (this compound), DP-2, DP-3[3][4] |
| Basic Hydrolysis | 0.1 N - 2 N NaOH | 80°C | 24 - 72 h | Degradation Observed | DP-4, other specific base-degraded products[3][4][6] |
| Neutral Hydrolysis | Water | 60°C - 80°C | 48 h | Degradation Observed | DP-5[3][4] |
| Oxidative | 1% - 30% H₂O₂ | Room Temp | 1 h - 60 min | Significant Degradation | DP-1, DP-4 (Lansoprazole sulfone), DP-6, DP-7, DP-8[3][4] |
| Thermal | Dry Heat | 80°C | 24 h | Stable | No degradation products formed[4][7] |
| Photolytic | UV Irradiation | Room Temp | - | Stable | No degradation products formed[4][7] |
Table 2: Typical Chromatographic Conditions for Analysis
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][4] | C18 (100 mm x 2.1 mm, 1.6 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate or Formic Acid solution[1][4] | 10 mM Ammonium Acetate[3] |
| Mobile Phase B | Acetonitrile[1][4] | Acetonitrile[3] |
| Elution Mode | Gradient[1] | Gradient[3] |
| Flow Rate | 1.0 mL/min[1] | 0.6 mL/min[3] |
| Detection Wavelength | 260 nm or 285 nm[1][9] | DAD/UV or MS Detector[3] |
| Column Temperature | 25°C - 40°C[2][3] | 40°C[3] |
Experimental Protocols
The following are generalized protocols based on published methods. Researchers should adapt them as necessary for their specific drug substance and analytical setup.
Preparation of Stock Solution
Prepare a stock solution of Lansoprazole or this compound at a concentration of 1-2 mg/mL in a mixture of Acetonitrile/Water (50:50, v/v) as a diluent.[3]
Acidic Hydrolysis
-
Dilute the stock solution with 0.01 N HCl to achieve a final drug concentration of 1.0 mg/mL.[3]
-
Keep the solution at room temperature.[3]
-
Take samples at various time points (e.g., 10, 30, 60 minutes).[3]
-
Before injection, neutralize the sample with an appropriate volume of dilute NaOH and further dilute with the mobile phase.
Basic Hydrolysis
-
Dilute the stock solution with 2 N NaOH to achieve a final drug concentration of 1.0 mg/mL.[3]
-
Heat the solution at 80°C.[3]
-
Sample at various time points over 72 hours.[3]
-
Before injection, neutralize the sample with dilute HCl and dilute with the mobile phase.
Neutral Hydrolysis
-
Dilute the stock solution with an ACN/H₂O mixture (50:50, v/v) to a final concentration of 1.0 mg/mL.[3]
-
Heat the solution at 80°C in a sealed container.[3]
-
Sample at various time points over 48 hours.[3]
-
Dilute with the mobile phase before injection.
Oxidative Degradation
-
Dilute the stock solution with 2% H₂O₂ to achieve a final drug concentration of 1.0 mg/mL.[3]
-
Keep the solution at room temperature and protected from light.[3]
-
Take samples at various time points over 60 minutes.[3]
-
Dilute with the mobile phase before injection.
Visualizations
Caption: General workflow for a forced degradation study.
References
- 1. Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide | International Journal of Science and Technology Research Archive [sciresjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 7. ilkogretim-online.org [ilkogretim-online.org]
- 8. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Optimizing storage conditions for Lansoprazole sulfide stock solutions
This technical support center provides guidance on the optimal storage conditions, preparation, and handling of Lansoprazole sulfide stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound as a solid should be stored at -20°C for at least one year.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used and recommended solvent for preparing this compound stock solutions. Solutions in DMSO can be prepared at concentrations of 10 mM or higher.[1]
Q3: How should I store my this compound stock solution?
For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q4: Can I store this compound solutions in aqueous buffers?
It is not recommended to store this compound in aqueous solutions for extended periods. Lansoprazole, a related compound, is known to be unstable in aqueous solutions, with degradation increasing at lower pH.[3] If you need to prepare a working solution in an aqueous buffer, it should be made fresh daily from a DMSO stock.
Q5: What are the main degradation products of this compound?
This compound is itself a degradation product of Lansoprazole.[4] Further degradation of Lansoprazole can lead to the formation of Lansoprazole sulfone and other related substances.[5] Degradation is often accelerated by acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution may be too high for the solvent, or the solvent may have absorbed water. | Gently warm the solution to 37°C and sonicate to redissolve the compound.[2] Ensure the solvent is anhydrous. Consider preparing a slightly lower concentration stock solution. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. Verify the stability of your working solutions under your specific experimental conditions. Use a validated analytical method, such as HPLC, to check the purity of your stock solution. |
| Rapid degradation of the compound in my experiment. | The experimental conditions (e.g., acidic pH, exposure to light) may be promoting degradation. | Lansoprazole and related compounds are known to be acid-labile.[4][6] Buffer your experimental system to a neutral or slightly basic pH if possible. Protect solutions from light. |
| Difficulty dissolving this compound in the chosen solvent. | The solubility of this compound may be limited in that specific solvent. | Refer to solubility data to select an appropriate solvent. DMSO is a good starting point. Gentle warming and sonication can aid dissolution. |
Storage Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -80°C | Up to 6 months[1][2] |
| DMSO | -20°C | Up to 1 month[1][2] |
| Diluent (Methanol/Water) | Refrigerator (2-8°C) | Up to 48 hours[7][8] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 353.36 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.53 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution.
1. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).[5]
-
Standard Solution: Prepare a solution of this compound of known concentration in the diluent.
-
Test Solution: Dilute the stock solution to be tested with the diluent to a suitable concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Detection Wavelength: 285 nm.[9]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 2 µL.[5]
-
Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compound and any degradation products.
3. Stability Study Procedure:
-
Prepare the this compound stock solution as per the protocol above.
-
At time zero, dilute an aliquot of the stock solution with the diluent and analyze by HPLC to determine the initial peak area.
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot, dilute it with the diluent, and analyze by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for preparing, storing, and assessing the stability of this compound stock solutions.
Caption: Simplified degradation pathway of Lansoprazole, showing the formation of this compound and sulfone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Lansoprazole 3 mg/mL Oral Suspension [uspharmacist.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unina.it [iris.unina.it]
- 7. Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide | International Journal of Science and Technology Research Archive [sciresjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Lansoprazole sulfide HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Lansoprazole sulfide, a key impurity of Lansoprazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is the most common peak shape issue for Lansoprazole and its related substances. This is often due to the basic nature of the analyte.
Answer: Peak tailing for this compound in reversed-phase HPLC is typically caused by one or more of the following factors:
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Secondary Silanol Interactions: This is the most frequent cause. The stationary phase in C18 columns is silica-based. Residual, un-capped silanol groups on the silica surface are acidic and can form strong secondary ionic interactions with basic compounds like this compound. This mixed-mode retention mechanism leads to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and causing tailing.[4][5][6] While the exact experimental pKa of this compound is not widely published, Lansoprazole itself is a basic compound. To ensure a consistent ionic form, the mobile phase pH should be adjusted.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broader, tailing peaks.[4][6]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase (e.g., loss of end-capping) can expose more active silanol sites, increasing tailing over time.[5]
Troubleshooting Actions:
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) using a suitable buffer like phosphate or formate. At low pH, the residual silanol groups are protonated and less likely to interact with the basic analyte.[2][7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping are designed to minimize surface silanol activity. Consider using a column specifically marketed for the analysis of basic compounds.[3]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, be aware that TEA can shorten column lifetime and is not suitable for LC-MS.[7]
-
Reduce Injection Volume/Concentration: Perform a series of injections with decreasing sample concentration to see if the peak shape improves. This will help diagnose column overload.[6]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that might cause tailing.[5]
Issue 2: What causes peak fronting for this compound?
Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still occur.
Answer: The primary causes of peak fronting include:
-
Sample Overload (Concentration): While mass overload often causes tailing, high concentration overload can lead to fronting, where the peak shape resembles a right triangle.[6][8]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, the analyte may precipitate upon injection, leading to distorted peaks. This compound is soluble in Methanol and DMSO.[9][10] Ensure your sample solvent is compatible with the mobile phase.
-
Column Collapse: A sudden physical change or collapse in the column's packed bed can result in peak fronting. This can be caused by operating outside the column's recommended pH or temperature range.[8]
Troubleshooting Actions:
-
Reduce Sample Concentration: Dilute the sample to check if the fronting is due to concentration overload.[8]
-
Check Sample and Solvent Compatibility: Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase.
-
Verify Column Integrity: If fronting appears suddenly for all peaks, it may indicate a physical problem with the column, such as a void or collapse.[8] Replacing the column is the best course of action.[6]
Issue 3: My this compound peak is split or appears as a doublet. What is the cause?
Peak splitting indicates that the analyte band is being disrupted as it travels through the system.
Answer: Common causes for split peaks include:
-
Partially Blocked Column Frit: A blockage in the inlet frit of the column can create an uneven flow path, causing the sample band to split. This will typically affect all peaks in the chromatogram.[8]
-
Column Void or Channeling: A void or channel at the head of the column packing material can cause the sample to travel through two different paths, resulting in a split peak.[8]
-
Strong Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause the analyte to move through the top of the column in a distorted band, which can manifest as peak splitting.[8]
-
Co-eluting Impurity: It is possible that an unresolved impurity is eluting very close to the this compound peak, giving the appearance of a split peak.
Troubleshooting Actions:
-
Check System for Blockages: If all peaks are split, suspect a blockage. Reverse-flush the column (if the manufacturer allows) to try and dislodge particulate matter from the inlet frit.[2]
-
Replace the Column: If a column void is suspected, replacing the column is the most reliable solution.
-
Modify Injection Solvent: Prepare your sample in the initial mobile phase composition to ensure compatibility.
-
Adjust Method Selectivity: To rule out a co-eluting impurity, slightly change the mobile phase composition, temperature, or use a column with a different stationary phase to see if the two peaks resolve.
Experimental Protocols & Data
Example HPLC Method for Lansoprazole and Impurities
This protocol is a representative method for the analysis of Lansoprazole and its related substances, including this compound.
| Parameter | Specification |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 |
| Mobile Phase A | Buffer:Methanol (90:10 v/v). Buffer: 1.36g KH₂PO₄ and 1.74g K₂HPO₄ in 1000 mL water, pH adjusted to 7.4 with Triethylamine. |
| Mobile Phase B | Acetonitrile:Methanol (90:10 v/v) |
| Gradient Program | (Example) 0-5 min: 10% B, 5-20 min: 10-80% B, 20-25 min: 80% B, 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile mixture |
Note: This is an example method. The pH of 7.4 might be suitable for separating multiple impurities but could contribute to peak tailing for basic compounds. For troubleshooting this compound peak shape specifically, adjusting the pH to the acidic range (e.g., pH 3.0) is a primary recommendation.
Troubleshooting Summary Table
| Peak Problem | Potential Cause | Recommended Solution |
| Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., 3.0); use an end-capped column; add competing base (e.g., TEA). |
| Mobile phase pH near analyte pKa | Adjust pH to be at least 2 units away from the pKa. | |
| Column overload | Reduce sample concentration/injection volume. | |
| Fronting | High sample concentration | Dilute sample. |
| Sample solvent incompatible with mobile phase | Prepare sample in mobile phase or a weaker solvent. | |
| Column bed collapse | Replace the column. | |
| Splitting | Blocked column inlet frit | Reverse-flush the column or replace it. |
| Void at column head | Replace the column. | |
| Injection solvent too strong | Match injection solvent to the mobile phase. |
Visualization
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.
References
- 1. (S)-Lansoprazole | 138530-95-7 [amp.chemicalbook.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 103577-40-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. This compound 103577-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. usbio.net [usbio.net]
- 8. biosynth.com [biosynth.com]
- 9. glpbio.com [glpbio.com]
- 10. go.drugbank.com [go.drugbank.com]
Minimizing impurity formation during Lansoprazole sulfide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Lansoprazole sulfide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the condensation reaction between 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the chloromethylpyridine reagent. - Verify the quality and purity of starting materials. - Increase reaction time or temperature moderately, monitoring for impurity formation. |
| Degradation of starting materials or product. | - Use a suitable base (e.g., NaOH, KOH, Na2CO3) and ensure it is fully dissolved before adding the alkylating agent. - Maintain the recommended reaction temperature; avoid excessive heat. - Work-up the reaction mixture promptly upon completion. | |
| High Levels of Unreacted 2-Mercaptobenzimidazole | Insufficient alkylating agent. | - Use a slight molar excess (e.g., 1.05-1.1 equivalents) of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. |
| Poor solubility of 2-mercaptobenzimidazole. | - Ensure the base is strong enough to form the thiolate salt of 2-mercaptobenzimidazole, which is more soluble. - Choose an appropriate solvent system (e.g., methanol, ethanol, acetonitrile, or a mixture with water) that facilitates the dissolution of both reactants. | |
| Presence of N-Alkylated Impurity | Reaction conditions favoring N-alkylation over S-alkylation. | - The S-alkylation is generally favored under basic conditions due to the higher nucleophilicity of the sulfur anion. Ensure a sufficiently basic environment.[1] - Lowering the reaction temperature may increase the selectivity for S-alkylation. |
| Formation of Over-Alkylated Byproducts (Disubstituted Benzimidazole) | Use of a strong excess of the alkylating agent. | - Maintain a strict stoichiometry, with only a slight excess of the 2-chloromethylpyridine derivative. |
| Prolonged reaction times at elevated temperatures. | - Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. | |
| Hydrolysis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Presence of excessive water and strong basic conditions. | - While aqueous bases are often used, minimize the amount of water where possible. - Add the alkylating agent gradually to the reaction mixture to control the concentration and reaction rate. |
| Difficulties in Product Isolation and Purification | Product oiling out or forming a fine precipitate. | - After the reaction, adjust the pH of the mixture to near neutral (pH 7-8) to precipitate the this compound. - Cool the mixture gradually to promote crystallization. - If the product is oily, try adding a co-solvent or using a different solvent system for crystallization. |
| Co-precipitation of impurities. | - Recrystallization from a suitable solvent (e.g., ethanol, methanol, acetonitrile) can effectively remove most process-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during this compound synthesis?
A1: The primary impurities to monitor during the synthesis of this compound are unreacted starting materials (2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine), the N-alkylated isomer, and potentially over-alkylated products where both nitrogen atoms of the benzimidazole ring are substituted. While Lansoprazole sulfone and N-oxide are major impurities in the final Lansoprazole active pharmaceutical ingredient (API), they are typically formed during the subsequent oxidation step of the sulfide.[2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical HPLC method for related substances in Lansoprazole can be adapted to monitor the disappearance of starting materials and the formation of the this compound product.[3][4]
Q3: What is the optimal pH for the reaction?
A3: A basic pH is required to deprotonate the thiol group of 2-mercaptobenzimidazole, forming the more nucleophilic thiolate anion, which then reacts with the chloromethylpyridine derivative. The reaction is typically carried out in the presence of bases like sodium hydroxide or potassium hydroxide.
Q4: How can I effectively purify the crude this compound?
A4: The most common method for purifying crude this compound is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures of these with water. The purification process aims to remove unreacted starting materials and any side products.
Q5: What are the critical process parameters to control for minimizing impurity formation?
A5: The critical parameters to control are:
-
Stoichiometry of Reactants: A slight excess of the alkylating agent is often used to ensure complete conversion of the 2-mercaptobenzimidazole, but a large excess should be avoided to prevent over-alkylation.
-
Choice and Amount of Base: The base should be strong enough to ensure the formation of the thiolate, but excessive basicity might promote side reactions.
-
Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to increased impurity formation.
-
Solvent System: The solvent should provide good solubility for the reactants and facilitate the reaction. Common solvents include alcohols and acetonitrile.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
2-Mercaptobenzimidazole
-
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
Sodium hydroxide (or potassium hydroxide)
-
Methanol (or ethanol)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole and sodium hydroxide in a mixture of methanol and water.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate vessel, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in methanol.
-
Slowly add the solution of the chloromethylpyridine derivative to the 2-mercaptobenzimidazole solution at room temperature over a period of 30-60 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion of the reaction, adjust the pH of the mixture to 7-8 with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Cool the mixture in an ice bath to enhance precipitation.
-
Filter the solid product, wash with cold water, and then with a small amount of cold methanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
HPLC Method for Impurity Profiling
This is a representative HPLC method for the analysis of Lansoprazole and its related substances, which can be adapted for this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer (e.g., phosphate buffer pH 7.0) |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | A suitable gradient program to separate the sulfide, starting materials, and potential impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 285 nm[3] |
| Injection Volume | 10 µL |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting workflow for impurity minimization.
References
Technical Support Center: Asymmetric Oxidation of Pro-chiral Sulfides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve yield and selectivity in pro-chiral sulfide oxidation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for asymmetric oxidation of pro-chiral sulfides?
A1: The primary methods for asymmetric sulfoxidation include metal-catalyzed oxidations, the use of chiral reagents, and enzyme-catalyzed reactions.[1][2] Metal-catalyzed systems, particularly those based on titanium, vanadium, and iron complexes with chiral ligands, are widely used due to their catalytic nature.[3][4][5] Chiral reagents like N-sulfonyl oxaziridines can also achieve moderate to good enantioselectivity.[1] Enzymatic methods, for instance using cyclohexanone monooxygenase (CHMO), can provide excellent enantioselectivity.[1]
Q2: How can I minimize the over-oxidation of the desired sulfoxide to the sulfone?
A2: Over-oxidation is a common side reaction that reduces the yield of the chiral sulfoxide.[3] To minimize this, the terminal oxidant should be added slowly to the reaction mixture.[6] This ensures that the oxidation is primarily controlled by the chiral catalyst. In some cases, kinetic resolution can occur where the sulfoxide is further oxidized, which may increase the enantiomeric excess (ee) of the remaining sulfoxide but at the expense of the overall yield.[3][7] The choice of solvent can also influence over-oxidation; for example, using methanol can retard over-oxidation in certain systems by competing with the sulfoxide for binding to the catalyst.[8]
Q3: What are the key factors that influence enantioselectivity in these reactions?
A3: Enantioselectivity is highly sensitive to the substrate structure and reaction conditions.[3] Key factors include the choice of chiral ligand, the metal catalyst, the oxidant, the solvent, and the reaction temperature. For instance, in the Kagan-Modena protocol, replacing tert-butyl hydroperoxide (TBHP) with cumene hydroperoxide (CHP) has been shown to improve enantioselectivity.[1][3] The presence of additives, such as water in the Kagan system, can also significantly impact the enantioselectivity.[9] Electronic and steric effects of the substituents on the sulfide substrate also play a crucial role.[10]
Q4: Can I use biocatalysis for chiral sulfoxide synthesis?
A4: Yes, biocatalysis is a powerful method for producing chiral sulfoxides with high enantiomeric excess.[6] Enzymes such as cytochrome P450, peroxidase, and Baeyer-Villiger monooxygenases (BVMO) are effective for this transformation.[6] BVMOs are particularly favored for larger-scale processes.[6] While historically limited by the need for whole-cell systems and dilute reactions, the use of engineered, isolated enzymes has overcome many of these drawbacks.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the asymmetric oxidation of pro-chiral sulfides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Sulfoxide | 1. Incomplete reaction. 2. Over-oxidation to sulfone.[3] 3. Catalyst deactivation. 4. Sub-optimal reaction conditions (temperature, solvent). | 1. Increase reaction time or temperature. 2. Add the oxidant slowly and use the stoichiometric amount.[6] Consider changing the solvent to one that disfavors sulfone formation.[8] 3. Ensure anhydrous conditions if the catalyst is moisture-sensitive. Use fresh catalyst. 4. Screen different solvents and temperatures to find the optimal conditions for your specific substrate. |
| Low Enantioselectivity (ee%) | 1. Non-catalyzed background reaction. 2. Racemization of the product. 3. Inappropriate chiral ligand or catalyst for the substrate. 4. Incorrect stoichiometry of catalyst components (e.g., Ti/DET/H₂O ratio in Kagan protocol).[11] 5. Reaction temperature is too high. | 1. Add the oxidant slowly to the reaction mixture containing the catalyst.[6] 2. Check the stability of the sulfoxide under the reaction and work-up conditions. 3. Screen a variety of chiral ligands and metal catalysts. The enantioselectivity is highly substrate-dependent.[3] 4. Carefully control the stoichiometry of the catalyst components. For the Kagan system, the Ti/DET/H₂O ratio is critical.[9][11] 5. Lower the reaction temperature; a strong temperature dependence on ee has been observed in some systems.[11] |
| Formation of Byproducts | 1. Decomposition of the oxidant. 2. Side reactions of the substrate or product. 3. Impurities in starting materials. | 1. Use a fresh, properly stored oxidant. Consider a different oxidant (e.g., CHP instead of TBHP).[1] 2. Analyze the byproducts to understand the side reactions and adjust conditions accordingly (e.g., temperature, pH). 3. Purify all starting materials before use. |
| Inconsistent Results | 1. Variability in reagent quality (especially the oxidant). 2. Presence of adventitious water affecting the catalyst.[9] 3. Atmosphere control (e.g., presence of oxygen or moisture). | 1. Use reagents from a reliable source and titrate the oxidant before use. 2. The amount of water can be critical; either run under strictly anhydrous conditions or add a controlled amount of water as required by the specific protocol.[9][11] 3. Run reactions under an inert atmosphere (e.g., nitrogen or argon) if the catalyst or reagents are sensitive to air or moisture. |
Data on Common Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in the asymmetric oxidation of methyl p-tolyl sulfide, a common benchmark substrate.
Table 1: Titanium-Based Catalytic Systems
| Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ti(OiPr)₄ / (R,R)-DET / H₂O (1:2:1) | TBHP | CH₂Cl₂ | -20 | 90 | 89 | Zhao, S. H. et al. Org. Synth.1990 , 68, 49.[6] |
| Ti(OiPr)₄ / (R,R)-DET (1:4) | CHP | DCE | -23 | 89 | 95 | Modena, G. et al. J. Org. Chem.1984 , 49, 3621.[9] |
| Ti(OiPr)₄ / (R)-BINOL / H₂O | TBHP | CCl₄ | RT | 90 | 73 | Uemura, S. et al. J. Org. Chem.1993 , 58, 1238.[12] |
DET: Diethyl tartrate, TBHP: tert-Butyl hydroperoxide, CHP: Cumene hydroperoxide, DCE: Dichloroethane, BINOL: 1,1'-Bi-2-naphthol
Table 2: Vanadium and Iron-Based Catalytic Systems
| Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| V(O)(salan) | H₂O₂ | CH₂Cl₂ | 0 | 99 | 95 | Bolm, C. et al. J. Org. Chem.2005 , 70, 2346.[13] |
| Fe(acac)₃ / Chiral Ligand | H₂O₂ | CH₃CN | RT | 60 | 92 | Legros, J. et al. Adv. Synth. Catal.2005 , 347, 19.[1] |
| Fe(III)-N,N'-dioxide | H₂O₂ (35%) | CH₂Cl₂ | -20 | 95 | >99 | Feng, X. et al. Angew. Chem. Int. Ed.2012 , 51, 6443.[14] |
salan: N,N'-bis(salicylidene)ethylenediamine ligand derivative, acac: acetylacetonate
Experimental Protocols
Protocol 1: Modified Kagan-Modena Asymmetric Sulfoxidation
This protocol is a widely used method for the asymmetric oxidation of pro-chiral sulfides.[6][9][11]
-
Catalyst Preparation: In a flame-dried, two-necked flask under an argon atmosphere, add dichloromethane (CH₂Cl₂). Cool the flask to -20 °C.
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) to the cooled solvent.
-
Slowly add (R,R)-diethyl tartrate ((R,R)-DET) (2.0 eq).
-
Stir the mixture for 5 minutes at -20 °C.
-
Add water (1.0 eq) and stir for another 20-30 minutes, maintaining the temperature at -20 °C. The solution should become a clear yellow-orange color.
-
Oxidation: Add the pro-chiral sulfide (1.0 eq) to the catalyst mixture.
-
Slowly add cumene hydroperoxide (CHP) (1.1-1.2 eq) dropwise over a period of 1-2 hours, ensuring the temperature does not rise above -20 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaCl.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove titanium dioxide.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfoxide by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or NMR with a chiral shift reagent).
Protocol 2: Iron-Catalyzed Asymmetric Sulfoxidation with H₂O₂
This protocol utilizes an environmentally benign oxidant, hydrogen peroxide.[15][16]
-
Catalyst Preparation: To a flask, add the chiral N,N'-dioxide ligand (e.g., a derivative of L-proline) (0.01-0.05 eq) and the iron salt (e.g., FeCl₃ or Fe(acac)₃) (0.01-0.05 eq) in the chosen solvent (e.g., ethyl acetate).
-
Stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
-
Oxidation: Add the pro-chiral sulfide (1.0 eq) to the reaction mixture.
-
If required by the specific procedure, add a carboxylic acid additive (e.g., p-methoxybenzoic acid).[1]
-
Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add aqueous hydrogen peroxide (H₂O₂) (30-35%, 1.1-1.5 eq) dropwise over several hours using a syringe pump.
-
Monitoring and Work-up: Follow steps 8-15 from Protocol 1, using an appropriate quenching agent for H₂O₂ (e.g., saturated aqueous Na₂SO₃ solution) if necessary.
Visualizations
Caption: General experimental workflow for asymmetric sulfide oxidation.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the mechanism of the UiO-66-catalyzed sulfide oxidation: activity and selectivity enhancements through changes in the node coordination environment and solvent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [cora.ucc.ie]
- 10. Factors influencing the selectivity in asymmetric oxidation of sulfides attached to nitrogen containing heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigations on the iron-catalyzed asymmetric sulfide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Lansoprazole sulfide instability in acidic pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the instability of lansoprazole sulfide in acidic pH environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
A1: this compound, a substituted benzimidazole, is susceptible to degradation in acidic environments. This instability is primarily due to the protonation of the benzimidazole and pyridine rings at low pH. This protonation can lead to a series of reactions that result in the cleavage and rearrangement of the molecule. The degradation of the parent compound, lansoprazole, is known to be accelerated in acidic media, and this compound is a major degradation product under these conditions.[1][2][3]
Q2: What are the primary degradation products of this compound in an acidic medium?
A2: Under acidic stress, lansoprazole can degrade to form this compound (often denoted as DP-1 or sulfide impurity).[1][4] Further degradation of the benzimidazole structure can lead to other byproducts, though specific pathways for this compound itself are less detailed in the literature than for lansoprazole. Studies on lansoprazole have identified various degradation products under different stress conditions, including sulfone and N-oxide derivatives in addition to the sulfide.[5]
Q3: How does pH affect the solubility of this compound?
A3: Lansoprazole and its related compounds, including this compound, are sparingly soluble in aqueous solutions, especially at neutral to acidic pH.[1] The solubility of lansoprazole has been shown to increase in alkaline conditions.[6] It is advisable to first dissolve this compound in an organic solvent like DMSO or methanol before dilution in an aqueous buffer.[1][7]
Q4: What is a suitable analytical technique to monitor the stability of this compound in acidic media?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for monitoring the degradation of this compound.[2][8][9] A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[1][9] UV detection at approximately 260-285 nm is suitable for quantification.[8][9]
Troubleshooting Guides
Issue 1: Sample Precipitation in Acidic Buffer
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible precipitate upon addition of this compound stock solution to acidic buffer. | Low aqueous solubility of this compound at acidic pH. | - Prepare the initial stock solution in a water-miscible organic solvent (e.g., DMSO, methanol, or acetonitrile) at a higher concentration.[1][7]- Minimize the volume of the organic stock solution added to the acidic buffer to keep the final organic solvent concentration low.- Perform a solubility pre-assessment at the target pH and concentration before conducting the main experiment. |
| Precipitate forms over time during the experiment. | The compound is degrading to less soluble products. | - Analyze samples at shorter time intervals to monitor for the appearance of insoluble degradants.- If possible, adjust the experimental conditions to a slightly higher pH where the compound and its degradants are more soluble, if the experimental design allows. |
Issue 2: Inconsistent or Non-Reproducible Degradation Kinetics
| Symptom | Possible Cause | Suggested Solution |
| High variability in the percentage of remaining this compound between replicate experiments. | - Inaccurate pH of the acidic buffer.- Temperature fluctuations.- Inconsistent mixing upon sample addition. | - Prepare fresh buffer for each experiment and verify the pH with a calibrated meter.- Use a temperature-controlled environment such as a water bath or incubator to maintain a constant temperature.[2]- Ensure rapid and thorough mixing of the this compound stock solution into the acidic buffer. |
| Unexpectedly fast or slow degradation compared to literature. | - Buffer composition affecting the reaction rate.- Presence of impurities in the this compound sample that may catalyze or inhibit degradation. | - Ensure the buffer system used is consistent with reported methods.- Use high-purity solvents and reagents for all solutions.[10]- Characterize the purity of the starting material using a validated analytical method. |
Issue 3: Chromatographic Problems During HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for this compound or its degradants. | - Inappropriate mobile phase pH.- Column degradation due to harsh acidic mobile phase. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Use a column specifically designed for use at low pH.- Employ a guard column to protect the analytical column.[10] |
| Drifting baseline or appearance of ghost peaks. | - Contaminated mobile phase or diluent.[10]- Sample carryover from the autosampler. | - Use HPLC-grade solvents and freshly prepared mobile phase.[10]- Implement a robust needle wash procedure in the autosampler method.- Run blank injections between samples to check for carryover. |
| Co-elution of degradation products. | - Insufficient chromatographic resolution. | - Optimize the gradient elution profile (if using a gradient method).- Evaluate different stationary phases or mobile phase compositions.- Adjust the column temperature. |
Data Presentation
Table 1: Solubility of Lansoprazole in Various Media
Note: Data for lansoprazole is provided as an indicator of the expected solubility behavior of the structurally similar this compound.
| Dissolution Medium | pH | Solubility | Reference |
| 0.1N Hydrochloric Acid | ~1.2 | Poor | [6] |
| Distilled Water | ~7.0 | Practically Insoluble | |
| Phosphate Buffer | 6.8 | Moderate | [6] |
| Phosphate Buffer | 7.2 | Higher | [6] |
| DMSO:PBS (1:1) | 7.2 | ~0.5 mg/mL | |
| DMSO | - | ~30 mg/mL | [1] |
| Methanol | - | Soluble | [7] |
Table 2: Degradation Products of Lansoprazole Under Acidic Stress
| Degradation Product (DP) | Common Name | Formation Condition | Reference |
| DP-1 | This compound | Acidic Hydrolysis (e.g., 0.01 N HCl) | [1] |
| DP-2 | Unknown | Acidic Hydrolysis | [1] |
| DP-3 | Unknown | Acidic Hydrolysis | [1] |
| - | 1H-benzimidazole-2-thiol | Acidic Degradation | [5] |
Experimental Protocols
Protocol 1: Acidic Stability Study of this compound
This protocol is adapted from forced degradation studies performed on lansoprazole and related compounds.[1][2]
1. Materials:
-
This compound
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or purified
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Acidic Medium (0.1 N HCl): Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1 L volumetric flask. Dilute to the mark with water and mix well.
-
Neutralizing Solution (0.1 N NaOH): Dissolve 4.0 g of NaOH in purified water in a 1 L volumetric flask and dilute to the mark.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN or methanol in a volumetric flask.
3. Degradation Procedure:
-
Transfer a known volume of the acidic medium to a reaction vessel (e.g., a flask) and place it in a constant temperature bath set to the desired temperature (e.g., 60°C).[2]
-
Add a specific volume of the this compound stock solution to the pre-heated acidic medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent volume of the neutralizing solution (0.1 N NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the final sample through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium acetate) and acetonitrile in a gradient or isocratic mode. A typical starting point could be a gradient from 10% to 90% acetonitrile.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify the degradation products by comparing their retention times and peak areas with those of known standards, if available. The percentage of degradation can be calculated using the following formula:
% Degradation = (Initial Area - Area at time t) / Initial Area * 100
Mandatory Visualizations
Caption: Acidic degradation pathway of lansoprazole to this compound.
Caption: Workflow for the acidic stability study of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. spu.edu.sy [spu.edu.sy]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Light and Heat Sensitivity of Lansoprazole Sulfide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the light and heat sensitivity of Lansoprazole sulfide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound's stability.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in degradation results between replicate samples. | 1. Inconsistent light exposure or temperature distribution within the stability chamber. 2. Non-homogeneity of the sample solution. 3. Contamination of glassware or solvents. 4. Inconsistent sample preparation and handling. | 1. Ensure proper calibration and mapping of the photostability and thermal chambers. Place samples in a consistent location for each experiment. 2. Thoroughly vortex or sonicate sample solutions before stressing and analysis to ensure homogeneity. 3. Use high-purity solvents and meticulously clean all glassware. 4. Follow a standardized and documented sample preparation protocol. |
| Unexpected peaks in the chromatogram of stressed samples. | 1. Formation of unknown degradation products. 2. Contamination from the container closure system. 3. Impurities in the solvents or reagents used for stress testing. 4. Carryover from previous injections in the HPLC system. | 1. Use a stability-indicating HPLC method capable of resolving all potential degradants. Employ LC-MS to identify the mass of the unknown peaks. 2. Run a blank study with the container closure system to check for leachables. 3. Analyze blank solutions of the stress agents (e.g., acid, base, water) to rule out extraneous peaks. 4. Implement a robust needle and column wash procedure between injections. |
| No degradation is observed under stress conditions. | 1. Insufficiently harsh stress conditions (e.g., too short exposure time, low temperature, or inadequate light intensity). 2. The compound is inherently stable under the tested conditions. 3. The analytical method is not stability-indicating. | 1. Increase the duration or intensity of the stress conditions according to ICH guidelines. For thermal stress, consider increasing the temperature in 10°C increments. 2. While Lansoprazole has shown stability to light and heat in some studies, this should be confirmed for this compound through rigorous testing.[1] 3. Develop and validate a stability-indicating assay that can separate the parent compound from its potential degradation products. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | 1. Co-elution of degradation products with the parent peak. 2. Formation of non-UV active or volatile degradation products. 3. Incomplete extraction of the analyte from the sample matrix. 4. Adsorption of the analyte or degradants onto the container surface. | 1. Optimize the HPLC method to improve the resolution between the parent peak and its degradants. 2. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. 3. Validate the sample extraction procedure for recovery. 4. Use inert container materials (e.g., silanized glass vials). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available safety data sheets, it is recommended to store this compound powder at -20°C for long-term storage (up to 3 years) and at 4°C for shorter durations (up to 2 years). It should be protected from light.
Q2: Is this compound sensitive to light?
A2: While comprehensive public data on the photostability of this compound is limited, the parent drug, Lansoprazole, has been reported to be stable under photolytic conditions in some forced degradation studies.[1][2] However, it is crucial to conduct specific photostability studies on this compound according to ICH Q1B guidelines to determine its intrinsic photosensitivity. General handling procedures should include protection from light.
Q3: What are the expected degradation pathways for this compound under light exposure?
A3: While specific photodegradation pathways for this compound are not well-documented, related benzimidazole thioethers may undergo reactions such as oxidation of the sulfide to a sulfoxide or sulfone, and cleavage of the C-S bond. It is hypothesized that exposure to UV light could potentially lead to the formation of benzimidazole-2-thione and 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylmethanol.
Q4: Is this compound sensitive to heat?
A4: Similar to its photostability, detailed thermal degradation studies on this compound are not extensively published. The parent compound, Lansoprazole, has shown stability under thermal stress in some studies.[1] However, related benzimidazole compounds can degrade at elevated temperatures. It is recommended to perform thermal stability studies to ascertain the degradation profile of this compound.
Q5: What are the potential thermal degradation products of this compound?
A5: Based on the thermal degradation of similar chemical structures, potential degradation could involve oxidation of the sulfide and cleavage of the molecule. The benzimidazole ring itself is relatively stable but can undergo decomposition at very high temperatures to form more stable structures like quinones or benzonitriles.
Q6: How can I develop a stability-indicating HPLC method for this compound?
A6: A stability-indicating method must be able to separate this compound from its degradation products and any other related substances. A reversed-phase HPLC method using a C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a good starting point. The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be used to prove the method's specificity.
Experimental Protocols
Photostability Testing of this compound (as per ICH Q1B)
Objective: To evaluate the intrinsic photostability of this compound in solid and solution states.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of this compound powder (approx. 1-3 mm) in a chemically inert, transparent container (e.g., quartz petri dish).
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL) in a chemically inert, transparent container (e.g., quartz flask).
-
Dark Control: Prepare identical samples to the ones above but wrap them in aluminum foil to protect them completely from light.
-
-
Light Exposure:
-
Place the samples and dark controls in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The light source should have an output similar to the D65/ID65 emission standard.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
-
Calculate the percentage of degradation and mass balance.
-
Thermal Stability Testing of this compound
Objective: To assess the stability of this compound under elevated temperature conditions.
Methodology:
-
Sample Preparation:
-
Place a known amount of this compound in a suitable container (e.g., glass vial) with a secure closure. Both solid and solution states should be tested.
-
For solution studies, use a suitable solvent and prepare a solution of known concentration.
-
-
Thermal Exposure:
-
Place the samples in a calibrated oven at a specified temperature (e.g., 60°C, 80°C). The choice of temperature should be based on the intended storage and shipping conditions.
-
Store control samples at the recommended long-term storage temperature (-20°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 1, 3, 7, 14 days), remove samples from the oven.
-
Allow the samples to cool to room temperature before analysis.
-
Analyze the samples and controls using a validated stability-indicating HPLC method to determine the amount of remaining this compound and the formation of any degradation products.
-
Calculate the rate of degradation and identify any trends.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration | Potential Degradation Products |
| Photolytic | ≥ 1.2 million lux hours and ≥ 200 W h/m² | As per ICH Q1B | Oxidation products (sulfoxide, sulfone), cleavage products |
| Thermal (Solid) | 80°C | 14 days | Oxidation products, rearrangement products |
| Thermal (Solution) | 60°C in 50:50 ACN:H₂O | 7 days | Oxidation products, cleavage products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Cleavage of the thioether linkage |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Potential for ring opening or rearrangement |
| Oxidative | 3% H₂O₂ at room temp. | 24 hours | Lansoprazole (sulfoxide), Lansoprazole sulfone |
Note: The potential degradation products are hypothesized based on the chemical structure and data from related compounds. Experimental verification is required.
Visualizations
Caption: Workflow for Photostability Testing of this compound.
Caption: Troubleshooting Logic for Stability Studies.
References
Validation & Comparative
Lansoprazole vs. Lansoprazole Sulfide in GERD: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Lansoprazole, a widely prescribed proton pump inhibitor (PPI) for the management of gastroesophageal reflux disease (GERD), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, lansoprazole sulfide has been identified as a significant metabolic product. This guide provides a comparative overview of the available scientific data on the efficacy of lansoprazole versus its sulfide metabolite in preclinical GERD models, addressing a critical knowledge gap for researchers in gastroenterology and drug development.
Mechanism of Action: A Shared Pathway
Lansoprazole and its sulfide metabolite belong to the class of proton pump inhibitors that target the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. The parent drug, lansoprazole, is a prodrug that requires activation in the acidic environment of the parietal cells. Once activated, it forms a covalent disulfide bond with cysteine residues on the proton pump, leading to irreversible inhibition and a profound reduction in acid output.
While this compound is a known metabolite, direct evidence from head-to-head studies detailing its specific efficacy and potency in GERD models remains limited in publicly available literature. However, its structural similarity to other active PPIs suggests it likely shares the same fundamental mechanism of inhibiting the proton pump.
Preclinical Efficacy: An Unresolved Comparison
Lansoprazole has demonstrated potent inhibition of gastric acid secretion and effective healing of esophageal lesions in various animal models of GERD.[1] These models are crucial for the preclinical assessment of anti-reflux therapies and typically involve surgical procedures to induce reflux or administration of ulcerogenic agents.
While this compound has been identified as a proton pump inhibitor used for treating stomach acid-related disorders,[2] its specific contribution to the overall therapeutic effect of lansoprazole in GERD has not been quantitatively delineated in comparative studies. Research into the pharmacological activities of lansoprazole's metabolites has often explored other potential therapeutic avenues, such as their effects against Mycobacterium tuberculosis and in cancer models.[3][4][5]
Experimental Protocols in GERD Models
To facilitate future research in this area, this section outlines a typical experimental protocol for evaluating the efficacy of anti-reflux agents in a rat model of GERD.
Rat Model of Reflux Esophagitis
A commonly used and validated method to induce GERD in rats involves the ligation of the pylorus and the limiting ridge of the stomach. This procedure leads to the reflux of gastric contents into the esophagus, causing inflammation and mucosal damage.
Materials and Methods:
-
Animals: Male Wistar rats (200-250g) are typically used. Animals are fasted for 24 hours before the surgery with free access to water.
-
Surgical Procedure:
-
Anesthesia is induced using an appropriate agent (e.g., ketamine/xylazine cocktail).
-
A midline laparotomy is performed to expose the stomach.
-
The pylorus is ligated with a silk suture.
-
Another ligature is placed around the transitional region between the forestomach and the glandular portion (limiting ridge).
-
The abdominal incision is then closed.
-
-
Drug Administration:
-
Animals are divided into treatment groups: Vehicle control, Lansoprazole, and this compound.
-
The compounds are typically administered orally or intraperitoneally at various doses immediately after the surgical procedure.
-
-
Efficacy Assessment (e.g., 6 hours post-surgery):
-
Animals are euthanized, and the esophagus and stomach are excised.
-
The esophagus is opened longitudinally and examined for macroscopic lesions. The lesion area can be quantified using image analysis software.
-
The gastric content is collected to measure the volume and acidity (pH).
-
Histopathological analysis of the esophageal tissue can be performed to assess the degree of inflammation, erosion, and ulceration.
-
Data Presentation: A Framework for Comparison
Should comparative data become available, the following tables provide a structured format for presenting quantitative results, enabling a clear and direct comparison between lansoprazole and its sulfide metabolite.
Table 1: In Vivo Efficacy in a Rat Reflux Esophagitis Model
| Treatment Group | Dose (mg/kg) | Esophageal Lesion Area (mm²) | Gastric Juice Volume (mL) | Gastric Juice pH |
| Vehicle Control | - | |||
| Lansoprazole | ||||
| This compound |
Table 2: In Vitro Inhibition of H+/K+-ATPase Activity
| Compound | IC50 (µM) |
| Lansoprazole | |
| This compound |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 103577-40-8 | IL24841 | Biosynth [biosynth.com]
- 3. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 5. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lansoprazole Sulfide and Its Sulfone Derivative: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two key metabolites of the proton pump inhibitor Lansoprazole: Lansoprazole sulfide and Lansoprazole sulfone. Leveraging experimental data, this document aims to offer an objective analysis to inform research and development efforts in gastroenterology, oncology, and infectious diseases.
Structural and Physicochemical Properties
This compound and Lansoprazole sulfone are both metabolites of Lansoprazole, formed primarily in the liver. Their core chemical structure is similar, featuring a benzimidazole and a pyridine ring. The key structural difference lies in the oxidation state of the sulfur atom linking these two rings. In this compound, the sulfur is in a thioether linkage, while in Lansoprazole sulfone, it is further oxidized to a sulfone group. This seemingly minor structural change has a significant impact on their physicochemical properties and biological activities.
| Property | This compound | Lansoprazole Sulfone |
| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfanyl]-1H-benzimidazole | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfonyl]-1H-benzimidazole |
| Molecular Formula | C₁₆H₁₄F₃N₃OS | C₁₆H₁₄F₃N₃O₃S |
| Molecular Weight | 353.36 g/mol | 385.36 g/mol |
| Sulfur Oxidation State | -2 (Sulfide) | +6 (Sulfone) |
Metabolic Formation
Lansoprazole is metabolized in the liver primarily by the cytochrome P450 enzyme system. Specifically, CYP3A4 is the main enzyme responsible for the formation of both this compound and Lansoprazole sulfone from the parent drug.
Figure 1. Metabolic pathway of Lansoprazole to its sulfide and sulfone derivatives.
Functional Comparison
While both are metabolites of a proton pump inhibitor, this compound and Lansoprazole sulfone exhibit distinct functional profiles.
Proton Pump (H⁺/K⁺-ATPase) Inhibition
Direct comparative experimental data on the H⁺/K⁺-ATPase inhibitory activity of this compound and Lansoprazole sulfone is limited in publicly available literature. However, some sources suggest that Lansoprazole sulfone may act as an inhibitor of the proton pump.[1][2][3] Conversely, this compound has been described as a proton pump inhibitor in some commercial contexts.[4] A definitive quantitative comparison of their IC₅₀ values for H⁺/K⁺-ATPase inhibition from a single study is not currently available, highlighting a gap in the current research landscape.
Anti-Tuberculous Activity of this compound
A significant functional divergence is the potent anti-tuberculous activity of this compound. This metabolite has been shown to be a promising agent against Mycobacterium tuberculosis.[4]
Mechanism of Action: this compound targets the respiratory chain of M. tuberculosis. Specifically, it binds to the Qo cavity of the mycobacterial supercomplex III₂IV₂, which inhibits the quinol substrate oxidation process and disrupts the activity of the enzyme.[1][5] This mechanism is distinct from the proton pump inhibition of its parent compound.
Figure 2. Mechanism of anti-tuberculous activity of this compound.
Anti-Cancer Activity of this compound
Emerging research has also pointed to the potential anti-cancer properties of this compound and its hydroxylated metabolite, 5-hydroxy this compound (5HLS).[2]
Mechanism of Action: The anti-cancer effects are linked to the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers. 5HLS has been found to be more active than Lansoprazole in inhibiting FASN function.[2] Interestingly, 5HLS inhibits the enoyl reductase domain of FASN, whereas the parent drug, Lansoprazole, inhibits the thioesterase domain.[2] This suggests that the metabolites of proton pump inhibitors may contribute significantly to their observed anti-cancer effects.
Pharmacokinetic Data
Pharmacokinetic data for Lansoprazole sulfone has been reported in a study involving healthy Chinese male subjects after a single oral dose of 30 mg Lansoprazole.
| Parameter | Lansoprazole Sulfone (Mean ± SD) |
| Cₘₐₓ (ng/mL) | 66.6 ± 52.9[6] |
| Tₘₐₓ (hours) | 1.9 ± 0.8[6] |
| t½z (hours) | 2.52 ± 1.54[6] |
| AUC₀₋₂₄ (ng·h/mL) | 231.9 ± 241.7[6] |
Data from a single-dose, open-label study in 20 healthy Chinese male volunteers.[6]
Experimental Protocols
H⁺/K⁺-ATPase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against the gastric proton pump.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against H⁺/K⁺-ATPase.
Materials:
-
H⁺/K⁺-ATPase enriched microsomes (e.g., from hog gastric mucosa)
-
Test compounds (this compound, Lansoprazole sulfone)
-
ATP (Adenosine triphosphate)
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
Reagents for phosphate quantification (e.g., Fiske-Subbarow reagent)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare H⁺/K⁺-ATPase enriched microsomes from a suitable source. The protein concentration should be determined using a standard method like the Bradford assay.
-
Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C. A control group without the inhibitor should be included.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP to the mixture.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 10-20 minutes) by adding a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done colorimetrically using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Figure 3. Experimental workflow for H⁺/K⁺-ATPase inhibition assay.
Conclusion
This compound and its sulfone derivative, while structurally similar metabolites of Lansoprazole, exhibit markedly different functional profiles. The sulfone derivative is primarily recognized as a metabolite with potential, albeit not extensively documented, proton pump inhibitory activity. In stark contrast, this compound has emerged as a promising therapeutic agent with potent anti-tuberculous and potential anti-cancer activities, operating through mechanisms distinct from the parent drug.
This comparative guide highlights the importance of characterizing the biological activities of drug metabolites, as they can possess unique and clinically relevant therapeutic properties. Further research, particularly direct comparative studies on their H⁺/K⁺-ATPase inhibitory potential, is warranted to fully elucidate their pharmacological profiles and potential for therapeutic development.
References
- 1. pnas.org [pnas.org]
- 2. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing mechanism of potential anti-TB drug opens possibilities for further cure development - Department of Biochemistry and Biophysics [su.se]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. Inhibition mechanism of potential antituberculosis compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Lansoprazole Sulfide
This guide provides a comparative overview of various validated analytical methods for the determination of Lansoprazole sulfide, a key intermediate in the synthesis of Lansoprazole. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for quality control and stability studies. While direct inter-laboratory validation data for this compound methods is not extensively published, this document compiles and compares data from single-laboratory validation studies, offering valuable insights into method performance and applicability.
Quantitative Data Summary
The following tables summarize the performance characteristics of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods validated for the analysis of Lansoprazole and its related substances, including this compound.
Table 1: HPLC Method Performance for this compound and Related Impurities
| Parameter | Method 1[1] | Method 2 | Method 3[2][3][4] |
| Linearity (Correlation Coefficient, R²) | >0.999 | Not Specified | 0.999 |
| Limit of Detection (LOD) | 0.003% | 0.437 x 10⁻⁴ µg/mL | 0.12 µg/mL |
| Limit of Quantitation (LOQ) | 0.01% | 0.1325 x 10⁻³ µg/mL | 0.36 µg/mL |
| Accuracy (% Recovery) | 95% - 105% | Not Specified | Not Specified |
| Precision (% RSD) | <1.5% (API), <10% (Impurities)[5] | <2% | <2% |
Table 2: UPLC Method Performance for Lansoprazole and its Impurities
| Parameter | Method 4[6] |
| Linearity (Correlation Coefficient, R²) | >0.998 |
| Precision (% RSD) | <2% |
| Accuracy (% Recovery) | Not Specified |
| Robustness | Method is robust for changes in flow rate, pH, and column temperature. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance tables.
Method 1: Stability-Indicating HPLC Method [1]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 stationary phase (250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A gradient mixture of formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25°C.
-
Diluent: Not specified.
-
Sample Preparation: A stock solution of this compound is prepared and diluted to the desired concentration.
Method 2: RP-HPLC for Impurities in Formulation
-
Instrumentation: Shimadzu HPLC with a UV detector.
-
Column: Waters Symmetry C8 (250 x 4.6mm, 5µm).
-
Mobile Phase: A gradient of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 50 mg of Lansoprazole working standard is accurately weighed, dissolved in 20 mL of 0.2N sodium hydroxide, and diluted to 100 mL. A further 10 mL of this solution is diluted to 25 mL.
Method 3: RP-HPLC for Lansoprazole Estimation [2][3][4]
-
Instrumentation: Shimadzu HPLC with a UV-3000-M Detector.
-
Column: Inspire grace C18 (250 mm x 4.5 mm, 5mm particle size).
-
Mobile Phase: 80:20 Methanol: water.
-
Flow Rate: 0.8 ml/min.
-
Detection Wavelength: 285nm.
-
Sample Preparation: Standard stock solutions of the pure drug are prepared in the mobile phase at concentrations ranging from 10-50µg /ml.
Method 4: Stability-Indicating UPLC Method [6]
-
Instrumentation: Waters Acquity UPLC system.
-
Column: Waters Acquity BEH C18.
-
Mobile Phase: A gradient program with mobile phase A (pH 7.0 phosphate buffer and methanol in a 90:10 v/v ratio) and mobile phase B (methanol and acetonitrile in a 50:50 v/v ratio).
-
Detection Wavelength: 285 nm.
-
Stress Conditions: The method was validated under stress conditions including oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation.
Visualizations
Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory study to validate an analytical method for this compound. This process ensures the method is reproducible and reliable across different laboratories.
Caption: Workflow of an Inter-laboratory Validation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. jocpr.com [jocpr.com]
- 6. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Research: Lansoprazole Sulfide vs. 5-hydroxy Lansoprazole Sulfide
In the landscape of cancer research, the repurposing of existing drugs has emerged as a promising strategy to accelerate the development of novel therapeutics. Within this paradigm, proton pump inhibitors (PPIs), traditionally used for acid-related gastrointestinal disorders, have garnered attention for their potential anti-cancer properties. This guide provides a detailed comparison of two lansoprazole derivatives, Lansoprazole Sulfide and its metabolite, 5-hydroxy this compound, with a focus on their efficacy and mechanisms in cancer, particularly in triple-negative breast cancer (TNBC).
Recent studies have illuminated a significant difference in the anti-cancer activity of these two compounds, with 5-hydroxy this compound (5HLS) demonstrating superior potency. This enhanced effect is attributed to a distinct mechanism of action targeting a key enzyme in cancer cell metabolism, Fatty Acid Synthase (FASN).[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies on the effects of Lansoprazole and its metabolite, 5-hydroxy this compound (5HLS), on triple-negative breast cancer (TNBC) cell lines. The data for Lansoprazole is used as a proxy for this compound, its direct metabolic precursor, to facilitate this comparison.
| Parameter | Lansoprazole | 5-hydroxy this compound (5HLS) | Cell Line | Reference |
| IC50 for Cell Proliferation | Higher IC50 | Lower IC50 (More Potent) | MDA-MB-436 | [2] |
| FASN Inhibition | Inhibits Thioesterase (TE) domain | Inhibits Enoyl Reductase (ER) domain | N/A | [1][2][3] |
| Effect on PARP1 Expression | Dose-dependent inhibition | Dose-dependent inhibition (more potent) | MDA-MB-231, MDA-MB-468 | [2] |
| Induction of DNA Damage (γ-H2AX levels) | Increased levels | Increased levels (more potent) | MDA-MB-231, MDA-MB-468 | [2] |
| Inhibition of NHEJ Repair Activity | Significant inhibition | Significant inhibition | N/A | [5] |
Mechanism of Action: A Tale of Two Domains
The primary molecular target for the anti-cancer effects of these compounds is Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids that are crucial for cancer cell proliferation and survival.[1][3] While both Lansoprazole and 5HLS inhibit FASN, they do so by targeting different functional domains of the enzyme.
Lansoprazole inhibits the Thioesterase (TE) domain of FASN. In contrast, 5-hydroxy this compound inhibits the Enoyl Reductase (ER) domain.[1][2][3] This differential targeting appears to be the basis for the enhanced potency of 5HLS in suppressing TNBC cell proliferation.[2]
The inhibition of FASN by both compounds leads to downstream effects that contribute to their anti-cancer activity. A key consequence is the inhibition of PARP1 expression .[2][6] PARP1 is a critical enzyme involved in DNA repair, particularly through the Non-Homologous End Joining (NHEJ) pathway.[2] By downregulating PARP1, both Lansoprazole and 5HLS impair the cancer cells' ability to repair DNA damage, leading to an accumulation of DNA breaks and subsequent apoptosis.[2][5] Studies have shown that 5HLS is more effective in this regard, inducing higher levels of spontaneous DNA damage.[2]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy this compound in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting fatty acid synthase to overcome PARP inhibitor resistance and to create an artificial synthetic lethality for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Lansoprazole Sulfide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Lansoprazole sulfide.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Harmful if swallowed.[2]
To mitigate these risks, the following personal protective equipment is essential.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical impermeable/resistant gloves. |
| Protective Clothing | Impervious clothing, fire/flame resistant.[1][2] | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Guidance
1. Preparation and Engineering Controls
-
Work in a well-ventilated area.[1][5] The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Ensure that a safety shower and an eye wash station are readily accessible.[2][3][4]
-
Remove all sources of ignition from the handling area.[1]
2. Personal Protective Equipment (PPE)
-
Before handling this compound, don the appropriate PPE as detailed in the table above.
-
Inspect all PPE for integrity before use.
3. Handling and Use
-
Avoid the formation of dust when handling the solid form of this compound.[1]
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
4. Storage
5. Accidental Release Measures
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, minimizing dust generation.[5]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2]
-
Prevent the spilled material from entering drains or waterways.[1][3][4]
6. First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical help.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][2][6]
7. Decontamination and Waste Disposal
-
Decontamination: Clean all work surfaces and equipment that may have come into contact with this compound using a suitable solvent or detergent.
-
Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in clearly labeled, sealed containers.
-
Disposal: Dispose of all waste containing this compound at an approved waste disposal facility, in accordance with all local, state, and federal regulations.[1][7] Do not dispose of it in the sewer system.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
